molecular formula C11H8OS B1304819 2-(Thiophen-2-yl)benzaldehyde CAS No. 99902-07-5

2-(Thiophen-2-yl)benzaldehyde

Cat. No.: B1304819
CAS No.: 99902-07-5
M. Wt: 188.25 g/mol
InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVQGTVFMAUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383778
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-07-5
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Thiophen-2-yl)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is a biaryl aromatic compound featuring a thiophene ring linked to a benzaldehyde moiety at the ortho position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the reactive aldehyde group and the electron-rich thiophene ring allows for a wide range of chemical transformations, making it an attractive scaffold for creating diverse molecular architectures. Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, positioning this compound as a key intermediate in drug discovery programs.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature. The provided data is a combination of reported values and estimations based on closely related compounds.

PropertyValueReference
CAS Number 99902-07-5[1]
Molecular Formula C₁₁H₈OS[1]
Molecular Weight 188.25 g/mol [1]
Appearance Expected to be a yellow to light brown liquid or low-melting solid
Boiling Point ~303.8 ± 25.0 °C (Predicted)[2]
Density ~1.2 g/cm³ (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and thiophene-2-boronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Suzuki_Miyaura_Coupling Reactants 2-Bromobenzaldehyde + Thiophene-2-boronic acid Setup 1. Combine Reactants and Base Reactants->Setup Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Cat_Add 2. Add Catalyst and Ligand Catalyst->Cat_Add Setup->Cat_Add Solvent 3. Add Solvents (Toluene/Ethanol/H₂O) Cat_Add->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Reflux 5. Heat to Reflux (12-24h) Inert->Reflux Workup 6. Aqueous Work-up and Extraction Reflux->Workup Purify 7. Column Chromatography Workup->Purify Product This compound Purify->Product

Diagram 1: Suzuki-Miyaura Synthesis Workflow

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Applications in Drug Discovery

While specific studies on the biological activity of this compound are limited, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3]

The aldehyde functional group in this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into more complex molecular structures. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to generate a diverse library of compounds for biological screening.

Potential Therapeutic Applications:

  • Anticancer Agents: The thiophene nucleus is present in several approved anticancer drugs. This compound can serve as a starting material for the synthesis of novel kinase inhibitors or compounds that interfere with other cancer-related signaling pathways.

  • Antimicrobial Agents: Thiophene derivatives have shown potent activity against a range of bacteria and fungi.[4] This compound could be used to develop new antibiotics or antifungal agents.

  • Anti-inflammatory Drugs: The anti-inflammatory properties of thiophene-containing molecules are well-documented.[3] this compound can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

  • Neurological Disorders: Some thiophene derivatives have been investigated for their potential in treating neurological disorders by acting as enzyme inhibitors, such as acetylcholinesterase inhibitors.[5]

Drug_Discovery_Pathway cluster_synthesis Chemical Modifications cluster_scaffolds Intermediate Scaffolds cluster_therapeutics Potential Therapeutic Areas Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig Reaction Core->Wittig Condensation Condensation Reactions Core->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Stilbene Analogs Wittig->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles Anticancer Anticancer Amines->Anticancer Antimicrobial Antimicrobial Amines->Antimicrobial Alkenes->Anticancer AntiInflammatory Anti-inflammatory Alkenes->AntiInflammatory Heterocycles->Antimicrobial Neurological Neurological Disorders Heterocycles->Neurological

Diagram 2: Role in Drug Discovery

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via modern cross-coupling techniques, combined with the diverse reactivity of its functional groups, makes it an attractive starting point for the development of novel compounds with a wide range of applications. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-(Thiophen-2-yl)benzaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 2-(thiophen-2-yl)benzaldehyde. This valuable heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and the biological significance of thiophene-containing compounds.

Molecular Structure and Identification

IUPAC Name: this compound

The molecule consists of a benzaldehyde ring substituted at the ortho-position with a thiophene ring linked at its 2-position.

Chemical Structure:

Caption: Molecular graph of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive, experimentally verified data in peer-reviewed literature is limited.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈OS[1]
Molecular Weight 188.25 g/mol [1]
CAS Number 99902-07-5[1]
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Table 2: Spectroscopic Data

TechniqueData
¹H NMR A ¹H NMR spectrum is available, but detailed peak assignments are not provided in the readily accessible literature.
¹³C NMR No specific spectral data found in the searched literature.
IR Spectroscopy No specific spectral data found in the searched literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on the synthesis of structurally similar aryl-substituted thiophenes and benzaldehydes, two primary synthetic routes are proposed: Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. Below are detailed, generalized protocols for these methods that can be adapted for the target molecule.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This is a highly efficient method for the formation of C-C bonds between aryl halides and boronic acids.[2][3]

Reaction Scheme:

2-Bromobenzaldehyde + Thiophen-2-boronic acid → this compound

Materials and Reagents:

  • 2-Bromobenzaldehyde

  • Thiophen-2-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzaldehyde (1.0 equivalent), thiophen-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to dissolve the reagents.

  • Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Suzuki-Miyaura Coupling Workflow start Start reagents Combine Reactants: 2-Bromobenzaldehyde Thiophen-2-boronic acid Base (K2CO3) start->reagents solvent Add Degassed Solvent (Dioxane/Water) reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Pd Catalyst [Pd(PPh3)4] degas->catalyst react Heat and Stir (e.g., 90°C) catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Cool - Dilute with Water - Extract with Ethyl Acetate monitor->workup Complete dry Dry and Concentrate Organic Layers workup->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Suzuki-Miyaura synthesis workflow.

Protocol 2: Synthesis via Vilsmeier-Haack Formylation

This reaction is used to introduce a formyl group onto an electron-rich aromatic ring.[4][5] In this proposed synthesis, 2-phenylthiophene would be the starting material.

Reaction Scheme:

2-Phenylthiophene + Vilsmeier Reagent → this compound

Materials and Reagents:

  • 2-Phenylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent is formed in situ.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-phenylthiophene in a suitable solvent (e.g., dichloromethane) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C). Stir for several hours, monitoring the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the mixture with a cold aqueous solution of sodium hydroxide. Extract the product with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Vilsmeier-Haack Formylation Workflow start Start vilsmeier_prep Prepare Vilsmeier Reagent: DMF + POCl3 at 0°C start->vilsmeier_prep substrate_add Add 2-Phenylthiophene Solution vilsmeier_prep->substrate_add react Heat and Stir substrate_add->react monitor Monitor by TLC react->monitor monitor->react Incomplete hydrolysis Hydrolyze with Ice monitor->hydrolysis Complete neutralize Neutralize with NaOH and Extract hydrolysis->neutralize dry Dry and Concentrate Organic Layers neutralize->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Vilsmeier-Haack synthesis workflow.

Safety Information

This compound is classified as a warning-level hazard. The following hazard statements apply:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to fully characterize its properties and optimize its synthesis for various applications.

References

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(thiophen-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the core methodologies, presents quantitative data from analogous reactions, and offers detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a biaryl compound featuring a thiophene ring linked to a benzaldehyde moiety. This structural motif is of significant interest in the development of novel pharmaceuticals and functional organic materials. The aldehyde group serves as a versatile handle for further chemical modifications, while the thiophene ring can act as a bioisostere for a phenyl group, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of this and similar biaryl compounds predominantly relies on palladium-catalyzed cross-coupling reactions. This guide will focus on the most common and effective methods: the Suzuki-Miyaura coupling and the Stille coupling.

Core Synthesis Pathways

The formation of the C-C bond between the thiophene and benzene rings is typically achieved through well-established cross-coupling reactions. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] For the synthesis of this compound, this would involve the coupling of a 2-halobenzaldehyde with a thiophene-2-boronic acid or its ester derivative.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzaldehyde 2-Halobenzaldehyde Product This compound 2-Halobenzaldehyde->Product + Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Product + Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Suzuki-Miyaura pathway to this compound.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organohalide.[3][4] This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[3] However, a significant drawback is the toxicity of the tin compounds.[3][4]

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzaldehyde 2-Halobenzaldehyde Product This compound 2-Halobenzaldehyde->Product + 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene->Product + Pd Catalyst Pd Catalyst Pd Catalyst->Product Solvent Solvent Solvent->Product

Caption: General experimental workflow for cross-coupling synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being prominent methods. The choice between these pathways will depend on factors such as the availability and toxicity of starting materials, and the desired reaction scale. The provided protocols and data for analogous systems offer a solid foundation for the successful synthesis and optimization of this important chemical intermediate. Further research to establish specific yields and optimal conditions for the direct synthesis of this compound is warranted.

References

Chemical formula and molecular weight of 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Thiophen-2-yl)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a heterocyclic aromatic compound of interest in chemical synthesis and drug discovery. The document details its chemical properties, provides a representative synthetic protocol, and explores its potential biological significance.

Compound Identification and Properties

This compound is a bi-aryl compound consisting of a benzaldehyde ring substituted with a thiophene ring at the ortho position.

Chemical Structure and Formula
  • Chemical Formula: C₁₁H₈OS[1]

  • Molecular Weight: 188.25 g/mol [1][2]

  • SMILES: O=Cc1ccccc1c2sccc2

  • InChI Key: Awaiting definitive assignment.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 99902-07-5[1]
Molecular Formula C₁₁H₈OS[1][3]
Molecular Weight 188.25[1][2]
Physical State Liquid[3]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling methodologies. The Suzuki-Miyara cross-coupling reaction is a common and effective method for forming the carbon-carbon bond between the thiophene and benzene rings.

Representative Synthesis: Suzuki-Miyara Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-bromobenzaldehyde and thiophene-2-boronic acid.

Materials:

  • 2-bromobenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium catalyst (e.g., PEPPSI-IPr)[4]

  • Base (e.g., Potassium Carbonate, K₂CO₃)[4]

  • Solvent (e.g., 1,4-dioxane and Methanol mixture)[4]

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a reaction vessel, add the desired boronic acid, aryl halide, potassium carbonate, and a palladium-based catalyst.[4]

  • Solvent Addition: Add a degassed fractional solution (e.g., 8:2) of 1,4-dioxane in methanol.[4]

  • Inert Atmosphere: Flush the reaction mixture with an inert gas, such as nitrogen.[4]

  • Heating: Heat the mixture in an oil bath to 80°C for several hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-bromobenzaldehyde - Thiophene-2-boronic acid - K2CO3 - Palladium Catalyst B Add Degassed Solvent (1,4-dioxane/MeOH) A->B C Flush with Nitrogen Gas B->C D Heat to 80°C C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Aqueous Work-up (Water & Ethyl Acetate Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product: This compound I->J G cluster_pathway Potential Biological Action of Thiophene Derivatives Compound Thiophene Derivative ROS Increased Intracellular ROS Compound->ROS Induces JNK JNK Pathway Activation ROS->JNK Activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

References

Technical Guide: Physicochemical Properties and Synthesis of 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is a biaryl aldehyde that holds significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring coupled to a benzaldehyde moiety, serves as a versatile scaffold for the synthesis of a wide range of organic compounds with potential biological activities and unique optical properties. This technical guide provides an in-depth overview of the available physical properties of this compound and a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.

Physical Properties

PropertyValueCompoundData Type
Boiling Point303.8 ± 25.0 °C2-(Thiophen-3-yl)benzaldehydePredicted[1]
Melting Point65-69 °C3-(Thiophen-2-yl)benzaldehydeExperimental (lit.)[2]

Note: The provided data are for isomers of this compound and should be used as estimations. Experimental determination of the physical properties for this compound is recommended for precise applications. The compound should be stored in a dark place under an inert atmosphere at 2-8°C.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halide (in this case, 2-bromobenzaldehyde) and a boronic acid or ester (thiophene-2-boronic acid) using a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions.[3][4][5]

Materials:

  • 2-Bromobenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a syringe or cannula.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling R1 2-Bromobenzaldehyde OA Oxidative Addition R1->OA R2 Thiophene-2-boronic acid TM Transmetalation R2->TM Catalyst_start Pd(0) Catalyst Catalyst_start->OA I1 Ar-Pd(II)-X OA->I1 I2 Ar-Pd(II)-Ar' TM->I2 RE Reductive Elimination RE->Catalyst_start Catalyst Regeneration Product This compound RE->Product I1->TM Base I2->RE

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides essential information on the physical properties and a reliable synthetic route for this compound. While experimental data for some physical properties remain to be determined, the provided information for its isomers offers valuable estimations. The detailed Suzuki-Miyaura coupling protocol serves as a practical starting point for researchers in the synthesis of this and related biaryl compounds, which are of growing importance in drug discovery and materials science.

References

Introduction to thiophene-containing aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiophene-Containing Aromatic Aldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] When functionalized with an aldehyde group, it gives rise to thiophene-containing aromatic aldehydes, a class of versatile intermediates. The electron-rich nature of the thiophene ring and the reactive carbonyl group of the aldehyde make these compounds valuable starting materials for the synthesis of a diverse array of more complex molecules.

Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7] In materials science, these aldehydes are crucial for developing fluorescent chemosensors and functional semiconducting polymers.[8][9][10][11][12] This guide provides a comprehensive overview of the synthesis, properties, and applications of thiophene-containing aromatic aldehydes, complete with experimental protocols and quantitative data to support research and development efforts.

Synthesis of Thiophene-Containing Aromatic Aldehydes

The formylation of the thiophene ring is most commonly achieved through electrophilic aromatic substitution. The choice of method depends on the desired regioselectivity and the nature of substituents already present on the thiophene ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most prevalent and reliable method for the formylation of electron-rich heterocycles like thiophene.[13][14][15] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17][18] The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[16][19] For unsubstituted thiophene, formylation occurs preferentially at the C2 position.

Lithiation and Formylation

This method offers excellent regioselectivity and is particularly useful for synthesizing aldehydes that are not easily accessible via the Vilsmeier-Haack reaction.[19] It involves the deprotonation of the thiophene ring using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C). The resulting lithiated thiophene is then quenched with a formylating agent like DMF to produce the desired aldehyde.[19]

Other Formylation Methods

Other reagents can also be employed for formylation, including:

  • Rieche formylation: Using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[19]

  • Phosgene-based formylation: Using solid phosgene (triphosgene) and DMF.[20]

The general workflow for the synthesis and purification of a thiophene aldehyde is depicted below.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase reagents Thiophene + Formylating Agent (e.g., Vilsmeier Reagent) reaction Formylation Reaction (Controlled Temperature) reagents->reaction 1. Addition quenching Quenching (e.g., Ice Water) reaction->quenching 2. Hydrolysis of Intermediate extraction Solvent Extraction quenching->extraction 3. Phase Separation washing Washing (e.g., NaHCO3 solution) extraction->washing drying Drying (e.g., Anhydrous Na2SO4) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation/Chromatography) concentration->purification product Pure Thiophene Aldehyde purification->product G start Thiophene Aldehyde Scaffold synthesis Derivative Synthesis (e.g., Chalcones, Schiff Bases) start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation & SAR Studies hit_id->lead_gen lead_opt Lead Optimization (ADMET Properties) lead_gen->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

The Expanding Therapeutic Landscape of Thiophene-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of thiophene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of the most potent compounds and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] These compounds have been shown to inhibit crucial enzymes like topoisomerases and protein kinases, interact with tubulin, and induce apoptosis through the generation of reactive oxygen species (ROS).[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiophene-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
1j Topoisomerase IIα inhibitorPC-3 (Prostate)1.03[4]
MDAMB-231 (Breast)0.88[4]
TP 5 Not specifiedHepG2 (Liver)< 30.0 (µg/mL)[5]
SMMC-7721 (Liver)< 30.0 (µg/mL)[5]
Compound 2b CA-4 BiomimeticHep3B (Liver)Potent Activity[6]
Compound 2e CA-4 BiomimeticHep3B (Liver)Potent Activity[6]
Compound 4 Aldose reductase inhibitorNot specified0.238[4]
Compound 1i Acetylcholinesterase inhibitorNot specified0.42[4]
Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of thiophene derivatives.[1] A common mechanism involves the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiophene Thiophene Compound DeathReceptor Death Receptor (e.g., FAS, TNFR) Thiophene->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 activates ROS ROS Generation Mito Mitochondria ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 cleavage Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Thiophene-Induced Apoptotic Signaling Pathways

Antimicrobial Activity of Thiophene Scaffolds

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanisms of action are diverse and can include the disruption of microbial membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene-based compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (mg/L or µg/mL)Reference
Thiophene derivative 4 Colistin-Resistant A. baumannii16 (MIC50)
Colistin-Resistant E. coli8 (MIC50)
Thiophene derivative 5 Colistin-Resistant A. baumannii16 (MIC50)
Colistin-Resistant E. coli32 (MIC50)
Thiophene derivative 8 Colistin-Resistant A. baumannii32 (MIC50)
Colistin-Resistant E. coli32 (MIC50)
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than gentamicin[9]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 to 4 (µg/mL)[8][10]
Experimental Workflow for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare and sterilize Mueller-Hinton Agar Plates Inoculate agar plates with microbial suspension Media->Plates Inoculum Prepare standardized microbial inoculum Inoculum->Plates Wells Create wells in the inoculated agar Plates->Wells Loading Load thiophene compound and controls into wells Wells->Loading Incubation Incubate plates under optimal conditions Loading->Incubation Measurement Measure the diameter of the zone of inhibition Incubation->Measurement Interpretation Interpret results based on zone size Measurement->Interpretation

Fig. 2: Agar Well Diffusion Assay Workflow

Anti-inflammatory Properties of Thiophene-Based Molecules

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Quantitative Data: Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of selected thiophene derivatives.

Compound IDTarget/AssayActivityReference
Tinoridine COX inhibitorCommercially available NSAID[12]
Tiaprofenic acid COX inhibitorCommercially available NSAID[12]
Zileuton LOX inhibitorCommercially available drug[12]
Compound 15 Carrageenan-induced paw edema58.46% inhibition (50 mg/kg)[12]
Compound 7 15-LOX-1 inhibitorMore efficient than PD-146176[12]
Hybrid 23 (2BT+rhodamine) COX-2 and 5-LOXBinding energies: -98.37 and -91.07 kcal/mol[12]
Signaling Pathway of Inflammatory Mediators

The anti-inflammatory action of many thiophene derivatives involves the inhibition of the arachidonic acid cascade, which is responsible for the production of pro-inflammatory prostaglandins and leukotrienes.

cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Inhibitor Thiophene->COX inhibits Thiophene->LOX inhibits

Fig. 3: Inhibition of Arachidonic Acid Cascade

Neurological Activities of Thiophene Compounds

Thiophene derivatives have also shown promise in the treatment of neurological disorders. Their activities include the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the modulation of neurotransmitter reuptake.[13]

Quantitative Data: Neurological Activity

The following table summarizes the activity of selected thiophene-based compounds on neurological targets.

Compound IDTarget/ActivityIC50/InhibitionReference
IIId Acetylcholinesterase inhibitor60% inhibition
Donepezil (Reference) Acetylcholinesterase inhibitor40% inhibition
Compound 5b NET-selective inhibitor-[13]
Compound 5c Mixed NET- and SERT-selective inhibitor-[13]
Compound 11 SERT-selective inhibitor-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the thiophene compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Assay for Antimicrobial Activity

This method evaluates the antimicrobial potency of a compound.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar.

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Evenly spread the microbial suspension onto the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar.

  • Compound Loading: Add the thiophene compound solution to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay measures the anti-inflammatory effect of a compound.

  • Animal Dosing: Administer the thiophene compound or vehicle to rodents.

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the inhibition of AChE activity.

  • Reagent Preparation: Prepare a solution of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the thiophene inhibitor in a suitable buffer.

  • Enzyme Addition: Add the AChE enzyme to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition by the thiophene compound.

Conclusion

The thiophene scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by thiophene-based compounds, spanning anticancer, antimicrobial, anti-inflammatory, and neurological applications, underscore their immense potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that further exploration of the chemical space around the thiophene nucleus will lead to the discovery of new and improved drug candidates to address unmet medical needs.

References

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and investigational agents. This technical guide provides an in-depth review of the medicinal chemistry applications of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document furnishes researchers and drug development professionals with a comprehensive resource, including quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further exploration and application of this remarkable heterocyclic motif.

Introduction: The Significance of the Thiophene Moiety

Thiophene and its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities. The thiophene nucleus is considered a bioisostere of the phenyl ring, offering similar physicochemical properties while introducing unique electronic characteristics and metabolic profiles.[1] This bioisosteric relationship, coupled with the synthetic tractability of the thiophene core, has led to its integration into numerous therapeutic agents. To date, 26 drugs containing a thiophene ring have received FDA approval for various indications.[2] The planarity of the thiophene ring can contribute to enhanced binding affinity with biological targets, and the sulfur atom can participate in hydrogen bonding, further augmenting drug-receptor interactions.[2] This guide will delve into the key therapeutic areas where thiophene derivatives have shown significant promise, supported by robust data and detailed methodologies.

Anticancer Applications of Thiophene Derivatives

Thiophene-containing compounds have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action. These include the inhibition of critical signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.

Inhibition of Kinase Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiophene derivatives have been identified as potent inhibitors of this pathway.

Quantitative Data: Anticancer Activity of Thiophene-Based PI3K/mTOR Inhibitors

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
9a PI3KαHepG-212.32 ± 0.96[3]
A54911.30 ± 1.19[3]
PC-314.69 ± 1.32[3]
MCF-79.80 ± 0.93[3]
Y-2 PI3K/mTORMCF-70.171 (PI3Kα)[4]
0.0102 (mTOR)[4]
Thiophene 4 PI3KαNCI-H19750.080[5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiophene Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiophene_Inhibitor Thiophene Derivative Thiophene_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophene derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer progression, and its inhibition is a validated therapeutic strategy. Thiophene-based compounds have been developed as potent EGFR inhibitors.

Quantitative Data: Anticancer Activity of Thiophene-Based EGFR Inhibitors

Compound IDTarget(s)Cancer Cell LineIC50 (µg/mL)Reference
Compound 2 EGFR (wild-type)MCF-716.25[6]
EGFR (T790M mutant)HepG2-[6]
Compound 14 EGFR (wild-type)MCF-716.33[6]

Signaling Pathway: EGFR Inhibition by Thiophene Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Thiophene_Inhibitor Thiophene Derivative Thiophene_Inhibitor->EGFR Inhibition

Caption: Thiophene derivatives inhibit EGFR signaling, blocking downstream pathways.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a well-established anticancer mechanism. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition by Thiophene Derivatives

Compound IDAssayIC50 (µM)Reference
5b Tubulin Polymerization8.21 ± 0.30[7]

Mechanism of Action: Tubulin Polymerization

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Arrest Apoptosis Microtubule->CellCycleArrest Thiophene_Inhibitor Thiophene Derivative Thiophene_Inhibitor->Polymerization Inhibition

Caption: Thiophene derivatives inhibit tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Applications of Thiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated significant activity against a range of pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicroorganismMIC50 (mg/L)Reference
Thiophene 4 Colistin-Resistant A. baumannii16[8]
Colistin-Resistant E. coli8[8]
Thiophene 5 Colistin-Resistant A. baumannii16[8]
Colistin-Resistant E. coli32[8]
Thiophene 8 Colistin-Resistant A. baumannii32[8]
Colistin-Resistant E. coli32[8]
Compound 25 S. aureus16 µg/mL[9]
E. faecalis16 µg/mL[9]
C. albicans16 µg/mL[9]
Compound 26 S. aureus16 µg/mL[9]
E. faecalis16 µg/mL[9]
C. albicans16 µg/mL[9]

Anti-inflammatory Applications of Thiophene Derivatives

Chronic inflammation is implicated in numerous diseases. Thiophene-based compounds, including the marketed drug Tinoridine, have well-documented anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

Compound IDTarget/AssayIC50 (µM) / % InhibitionReference
Compound 1 5-LOX29.2[10]
Compound 2 5-LOX6.0[10]
Compound 3 5-LOX6.6[10]
Compound 4a Carrageenan-induced paw edema57% at 10 mg/kg[11]
Compound 4c Carrageenan-induced paw edema71% at 10 mg/kg[11]

Experimental Protocols

Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[1][12]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester or malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, diethylamine, or triethylamine) (1.5 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde and the α-cyanoester/malononitrile in the chosen solvent, add the base dropwise at room temperature.

  • Add elemental sulfur in one portion.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[13]

Biological Evaluation

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[7][14]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration, as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of purified tubulin (2 mg/mL) in the assay buffer.

  • In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

  • Add the tubulin solution, GTP, glycerol, and DAPI to each well.

  • Incubate the plate at 37 °C and measure the fluorescence (e.g., excitation at 360 nm, emission at 420 nm for DAPI) at regular intervals for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value for inhibitory compounds by determining the concentration that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[7][14]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds serially diluted in broth

  • 96-well microplates

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • In a 96-well plate, add 100 µL of broth to each well.

  • Add 100 µL of the test compound at the highest concentration to the first well and perform serial twofold dilutions across the plate.

  • Add 10 µL of the microbial inoculum to each well.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Experimental and Logical Workflows

The discovery and development of novel thiophene-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Workflow: Drug Discovery Pipeline for Thiophene Derivatives

Drug_Discovery_Workflow Scaffold Thiophene Scaffold Selection (Bioisosteric Design) Synthesis Chemical Synthesis of Derivative Library Scaffold->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Purification->Screening Hit_ID Hit Compound Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery of novel thiophene-based drug candidates.[16]

Conclusion

The thiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and electronic properties, combined with its synthetic accessibility, have enabled the development of a diverse range of therapeutic agents. This technical guide has provided a comprehensive overview of the applications of thiophene derivatives in oncology, infectious diseases, and inflammatory conditions. The presented quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms and workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation thiophene-based medicines.

References

An In-depth Technical Guide on the Safety and Hazard Information for 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is an aromatic aldehyde containing a thiophene moiety. This class of compounds is of interest in medicinal chemistry and materials science. Understanding the safety and hazard profile of this compound is crucial for its safe handling, use in research and development, and for anticipating potential toxicological effects. This guide provides a summary of the known and anticipated hazards, handling procedures, and relevant toxicological information.

Hazard Identification and Classification

Based on information from chemical suppliers, this compound is classified as a hazardous substance. The GHS classification is summarized below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2
alt text
WarningH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4
alt text
WarningH332: Harmful if inhaled.[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3
alt text
WarningH335: May cause respiratory irritation.[1]

Toxicological Profile

While specific toxicological data for this compound is limited, the toxicology of thiophene derivatives and aromatic aldehydes provides insights into its potential effects.

Acute Toxicity

The compound is classified as harmful if swallowed or inhaled.[1] The acute oral toxicity of thiophene derivatives generally shows a low toxic potential, with LD50 values reported to range from 455 mg/kg to 3120 mg/kg in rats.[2]

Irritation

This compound is expected to cause skin and serious eye irritation, as well as respiratory tract irritation.[1] This is consistent with the known properties of many aromatic aldehydes.

Sensitization

Information on the skin sensitization potential of this compound is not available. However, some aromatic aldehydes are known to be skin sensitizers.[3]

Genotoxicity

The genotoxicity of this compound has not been reported. Studies on other thiophene derivatives have shown that some can be genotoxic, and predictive models have been developed to assess this risk based on molecular structure.[4]

Carcinogenicity

There is no data on the carcinogenic potential of this compound.

Table 2: Summary of Toxicological Endpoints

Toxicological EndpointFinding for this compoundData from Structurally Related Compounds
Acute Oral Toxicity Harmful if swallowed (Category 4)[1]Thiophene derivatives show low to moderate acute oral toxicity.[2]
Skin Irritation Causes skin irritation (Category 2)[1]Many aromatic aldehydes are skin irritants.
Eye Irritation Causes serious eye irritation (Category 2)[1]Aromatic aldehydes are often eye irritants.
Respiratory Irritation May cause respiratory irritation (Category 3)[1]Common for volatile organic compounds, including some aldehydes.
Skin Sensitization No data availableSome aromatic aldehydes are known skin sensitizers.[3]
Genotoxicity No data availableSome thiophene derivatives show genotoxic potential.[4]
Carcinogenicity No data availableNo specific data available for closely related structures.

Mechanisms of Toxicity

The toxicity of this compound is likely mediated by the reactivity of the aldehyde functional group and the metabolic fate of the thiophene ring.

Aldehyde Reactivity

Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA.[5][6][7][8] This can lead to enzyme inactivation, disruption of cellular signaling, and DNA damage. Aromatic aldehydes, being "soft" electrophiles, tend to react with "soft" biological nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[5][6]

Aldehyde Toxicity Mechanism Aldehyde Aldehyde Adduct_Formation Covalent Adduct Formation Aldehyde->Adduct_Formation reacts with Protein_Nucleophile Protein Nucleophile (e.g., Cysteine-SH) Protein_Nucleophile->Adduct_Formation Cellular_Damage Cellular Damage (Enzyme inhibition, etc.) Adduct_Formation->Cellular_Damage leads to

General mechanism of aldehyde toxicity.
Thiophene Metabolism

The thiophene ring can be metabolized by cytochrome P450 enzymes in the liver.[9][10] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which can be cytotoxic, hepatotoxic, or nephrotoxic.[9][10] The balance between metabolic activation and detoxification pathways is a key determinant of the toxicity of thiophene-containing compounds.

Thiophene Metabolism Thiophene_Compound Thiophene-containing Compound CYP450 Cytochrome P450 Metabolism Thiophene_Compound->CYP450 Reactive_Metabolites Reactive Metabolites (S-oxides, Epoxides) CYP450->Reactive_Metabolites generates Toxicity Hepatotoxicity, Nephrotoxicity Reactive_Metabolites->Toxicity can lead to

Metabolic activation of thiophene-containing compounds.

Experimental Protocols

Standardized protocols are used to assess the potential hazards of chemical compounds. The following are examples of methodologies relevant to the identified hazards of this compound.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cells in culture.

  • Cell Lines: Human cell lines such as HeLa, A549 (lung carcinoma), or HaCaT (keratinocytes) are commonly used.[11][12]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are exposed to the different concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.[13][14]

    • The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of test compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Read_Absorbance Read absorbance Add_MTT->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for an in vitro cytotoxicity assay.
Skin Irritation Test (In Vitro)

This test evaluates the potential of a substance to cause skin irritation using reconstructed human epidermis (RhE) models, in line with OECD Test Guideline 439.[13]

  • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).[13]

  • Methodology:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The tissues are incubated for a post-exposure period.

    • Tissue viability is measured using the MTT assay.[13][14]

    • A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control.

Respiratory Irritation Assessment

Assessing respiratory irritation often involves in vitro models using human airway epithelial cells or ex vivo models.

  • Test System: 3D human airway tissue models (e.g., EpiAirway™) or cell lines like A549.[15]

  • Methodology:

    • The test substance is applied to the air-liquid interface of the cultured airway models to mimic inhalation exposure.

    • After the exposure period, cell viability is assessed (e.g., by MTT or LDH release assays).

    • Inflammatory responses can also be quantified by measuring the release of cytokines (e.g., IL-1α, IL-8).

Safe Handling and First Aid

Given the hazardous nature of this compound, strict safety protocols should be followed.

Table 3: Personal Protective Equipment (PPE) and Handling

CategoryRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[16]
Eye/Face Protection Wear chemical safety goggles or a face shield.[16]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[16]
Respiratory Protection If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or mist.[3] Wash hands thoroughly after handling.[16]
Storage Keep in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from heat, sparks, and open flames.[17] Store in an inert atmosphere and protect from light.[1]

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Conclusion

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed or inhaled, and causes skin, eye, and respiratory irritation. While specific toxicological data is sparse, its chemical structure suggests that its toxicity is driven by the reactivity of the aldehyde group and the potential for metabolic activation of the thiophene ring. Researchers and drug development professionals should implement stringent safety measures, including the use of appropriate personal protective equipment and engineering controls, when working with this compound. Further toxicological studies are warranted to fully characterize its safety profile.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(Thiophen-2-yl)benzaldehyde with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl structures, which are key motifs in many pharmaceutical agents and advanced materials.[1][2][3] The methodologies described herein are based on established procedures for similar thiophene-containing substrates and are intended to serve as a comprehensive guide for laboratory synthesis.[2][4][5]

Introduction

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6] This reaction is widely employed in academic and industrial research, particularly in drug discovery and development, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][7] The synthesis of aryl-substituted thiophenes, in particular, is of significant interest as the thiophene moiety is a common scaffold in biologically active molecules.[2][4]

The protocols detailed below are designed for the coupling of an aryl or heteroaryl boronic acid with this compound, which would first need to be halogenated (e.g., brominated) at a suitable position on the thiophene or benzene ring to serve as the organic halide partner in the reaction. A common precursor for such reactions is a brominated thiophene carbaldehyde, such as 4-bromothiophene-2-carbaldehyde.[2][4][5]

Reaction Scheme

A generalized reaction scheme for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid is presented below. For the purpose of this protocol, we will consider the reaction of a bromo-substituted this compound.

G reactant1 Halogenated this compound product Coupled Product reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid. These protocols are based on established methods for similar substrates and may require optimization for specific reactant combinations.[2][4][8]

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from methodologies used for the synthesis of 4-arylthiophene-2-carbaldehydes.[2][4][5]

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-substituted this compound, arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.[2][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Alternative Procedure using Pd(dppf)Cl₂

This protocol utilizes a different palladium catalyst which can be effective for a range of substrates.[7][9]

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Arylboronic acid or arylboronic pinacol ester (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or sodium phosphate (Na₃PO₄) (2.0 - 3.0 eq)[9]

  • Solvent: Dioxane/Water (4:1) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Combine the bromo-substituted this compound, arylboronic acid, and base in a reaction vessel.

  • Purge the vessel with an inert gas.[8]

  • Add the degassed solvent to the mixture.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromothiophene carbaldehydes with different arylboronic acids, which can serve as a reference for expected outcomes with this compound derivatives.

EntryAryl HalideArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromothiophene-2-carbaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O901285[2]
24-Bromothiophene-2-carbaldehyde3,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901292[2]
34-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901295[2]
45-BromonicotinaldehydeThiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100--[8]
5Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane100-~60[9]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex1 R1-Pd(II)L2-X pd0->pd2_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd2_complex1 r1x R1-X r1x->oxidative_addition pd2_complex2 R1-Pd(II)L2-R2 pd2_complex1->pd2_complex2 transmetalation Transmetalation transmetalation->pd2_complex2 boronate [R2-B(OH)3]- boronate->transmetalation base Base base->transmetalation pd2_complex2->pd0 product R1-R2 pd2_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction in a research laboratory setting.

Workflow start Reaction Setup reaction Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Development

The biaryl and heteroaryl scaffolds synthesized through Suzuki coupling are prevalent in a wide array of pharmaceuticals.[7] The ability to controllably link aromatic and heteroaromatic fragments allows for the systematic exploration of chemical space around a core molecule, a key strategy in lead optimization. For instance, compounds bearing the aryl-thiophene motif have been investigated for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][10] The aldehyde functionality in the target product can be further derivatized, for example, through reductive amination or oxidation to a carboxylic acid, providing access to a diverse library of compounds for biological screening.

Troubleshooting

Low yields or incomplete reactions in Suzuki couplings can often be attributed to several factors:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Using fresh catalyst or a different type of catalyst may improve results.

  • Base Incompatibility: The choice of base is crucial and substrate-dependent. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be beneficial.[8]

  • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.[8]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical for many Suzuki couplings, as it can lead to catalyst deactivation and side reactions.[8]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive boroxines. Using a slight excess of the boronic acid or using the corresponding pinacol ester can mitigate this.

By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound derivatives for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Condensation Reactions Involving 2-(Thiophen-2-yl)benzaldehyde and Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are adapted from established methodologies for structurally similar aromatic and heterocyclic aldehydes. While specific literature on the condensation reactions of 2-(Thiophen-2-yl)benzaldehyde is not extensively available, these notes provide a robust starting point for experimental design. Optimization of the described conditions may be necessary to achieve desired yields and purity for this specific substrate.

Introduction

This compound is a bi-aryl aldehyde possessing both a phenyl and a thiophene ring, making it an attractive scaffold for the synthesis of novel heterocyclic compounds. The thiophene moiety is a well-established pharmacophore present in numerous clinically approved drugs. Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, provide a powerful and straightforward strategy for C-C bond formation, allowing for the derivatization of this aldehyde with various active methylene compounds.

The resulting products, typically α,β-unsaturated compounds like vinylidene derivatives and chalcones, are key intermediates and final products in medicinal chemistry. These compounds have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This document provides an overview, data from related compounds, and detailed experimental protocols for the condensation of this compound with various active methylene nucleophiles.

Reaction Overview: Knoevenagel and Claisen-Schmidt Condensations

The primary reactions discussed are the Knoevenagel and Claisen-Schmidt condensations. The Knoevenagel condensation involves the reaction of an aldehyde with a compound bearing an acidic proton flanked by two electron-withdrawing groups (e.g., malononitrile, barbituric acid). The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.

General Reaction Scheme:

G cluster_products Product Aldehyde This compound Catalyst Base or Acid Catalyst Aldehyde->Catalyst AMC Active Methylene Compound (Z-CH2-Z') AMC->Catalyst Product α,β-Unsaturated Product Water H2O Catalyst->Product Solvent Solvent, ΔT

Caption: General scheme for condensation reactions.

Data Presentation

The following table summarizes quantitative data for Knoevenagel condensation reactions with structurally related aldehydes, such as thiophene-2-carboxaldehyde and other aromatic aldehydes. These values can serve as a benchmark for designing experiments with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[2]
Thiophene-2-carboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 °C (Microwave)20 min>95[2]
BenzaldehydeEthyl CyanoacetateDBU/WaterRoom Temp1 h95[3]
Aromatic AldehydesBarbituric AcidIsonicotinic Acid (10 mol%)EtOH/H₂O60 °C25-40 min88-95[4]
2-AcetylthiopheneSubstituted Benzaldehydesaq. KOHEthanolRoom Temp24 hN/A[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E/Z)-2-(2-(thiophen-2-yl)benzylidene)malononitrile. It is adapted from general procedures using basic catalysis.[2][3]

Materials:

  • This compound (1.88 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol, 10 mol%)

  • Ethanol (30 mL)

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottomed flask, add this compound (10 mmol) and malononitrile (10 mmol).

  • Add 30 mL of ethanol and a magnetic stir bar.

  • Add piperidine (10 mol%) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate 7:3).

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, MS).

Protocol 2: Claisen-Schmidt Condensation with Acetophenone (Chalcone Synthesis)

This protocol outlines the synthesis of (E)-3-(2-(thiophen-2-yl)phenyl)-1-phenylprop-2-en-1-one, a chalcone derivative. It is adapted from standard base-catalyzed chalcone synthesis methods.[5]

Materials:

  • This compound (1.88 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Sodium hydroxide (NaOH) (0.8 g, 20 mmol)

  • Ethanol (25 mL) and Water (25 mL)

  • Beaker or Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve sodium hydroxide (20 mmol) in 25 mL of water in a 250 mL beaker, then add 25 mL of ethanol. Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of this compound (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol.

  • Slowly add the aldehyde-ketone solution to the cold, stirred NaOH solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, pour the mixture into 100 mL of cold water and acidify carefully with dilute HCl (~2 M) to pH 6-7.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using spectroscopic methods.

Protocol 3: Condensation with 1,3-Dimethylbarbituric Acid

This protocol describes a three-component reaction to form a pyrano[2,3-d]pyrimidine derivative, adapted from procedures using various aromatic aldehydes.[4]

Materials:

  • This compound (1.88 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • 1,3-Dimethylbarbituric acid (1.56 g, 10 mmol)

  • Isonicotinic acid (0.12 g, 1 mmol, 10 mol%)

  • Ethanol/Water (19:1, 20 mL)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a 50 mL round-bottomed flask, combine this compound (10 mmol), malononitrile (10 mmol), 1,3-dimethylbarbituric acid (10 mmol), and isonicotinic acid (10 mol%).

  • Add 20 mL of the ethanol/water (19:1) solvent mixture and a stir bar.

  • Heat the mixture in an oil bath at 60 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the flask to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a cold ethanol/water mixture to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired pyrano[2,3-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization from ethanol.

  • Characterize the final product using spectroscopic methods.

Visualizations

Generalized Experimental Workflow

G Reactants 1. Combine Reactants & Catalyst in Solvent Reaction 2. Stir / Heat (Monitor by TLC) Reactants->Reaction Workup 3. Quench / Neutralize & Isolate Crude Product Reaction->Workup Purify 4. Purify (Recrystallization or Chromatography) Workup->Purify Analyze 5. Characterize (NMR, IR, MS) Purify->Analyze

Caption: A typical workflow for synthesis and purification.

Knoevenagel Condensation Mechanism```dot

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration AMC Z-CH2-Z' Enolate [Z-CH-Z']⁻ AMC->Enolate + B: Base Base (B:) HB HB⁺ Enolate2 [Z-CH-Z']⁻ Aldehyde R-CHO Alkoxide R-CH(O⁻)-CH(Z)Z' Aldehyde->Alkoxide + [Z-CH-Z']⁻ Hydroxy R-CH(OH)-CH(Z)Z' Alkoxide->Hydroxy + HB⁺, - B: Product R-CH=C(Z)Z' Hydroxy->Product - H₂O Water H₂O

Caption: Synthesis pathways from the target aldehyde.

References

Application Notes and Protocols: Synthesis of Dihydropyrimidinone Derivatives from 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antiviral, antitumor, anti-inflammatory, and antibacterial agents.[1][2][3] The core structure of DHPMs is typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[4][5] This straightforward and atom-economical synthesis makes it an attractive method for generating molecular diversity for drug discovery programs.

This document provides a detailed protocol for the synthesis of dihydropyrimidinone derivatives using 2-(Thiophen-2-yl)benzaldehyde as the aldehyde component. While specific literature on the use of this particular aldehyde in the Biginelli reaction is limited, the provided protocol is based on well-established procedures for structurally similar aromatic aldehydes.[6][7][8] The biological significance of DHPMs lies in their ability to interact with various biological targets. For instance, some DHPMs have been identified as inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy, or as modulators of calcium channels.[1][2]

Synthesis of 4-(2-(Thiophen-2-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

The synthesis is accomplished via the Biginelli reaction, a one-pot three-component condensation.

Reaction Scheme:

Biginelli Reaction cluster_product Product R1 This compound plus1 + arrow Catalyst Heat R1->arrow R2 Ethyl Acetoacetate plus2 + R2->arrow R3 Urea R3->arrow P 4-(2-(Thiophen-2-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl- 3,4-dihydropyrimidin-2(1H)-one arrow->P

Caption: General scheme of the Biginelli reaction for the synthesis of the target dihydropyrimidinone.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated) or another suitable catalyst (e.g., Lewis acids like ZrCl₄, Yb(OTf)₃)[6][7]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants. To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Note that these are predicted values based on similar reactions and should be confirmed by experimental data.

Table 1: Reaction Conditions and Yield

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
This compoundEthyl acetoacetateUreaHClEthanol685-95
This compoundMethyl acetoacetateUreaZrCl₄Acetonitrile488-96
This compoundEthyl acetoacetateThioureaYb(OTf)₃THF582-92*

*Predicted yields based on analogous reactions.[6][7]

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)MS (m/z)
4-(2-(Thiophen-2-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one~9.2 (s, 1H, NH), ~7.8 (s, 1H, NH), 7.0-7.6 (m, Ar-H), ~5.4 (d, 1H, CH), ~4.0 (q, 2H, OCH₂), ~2.3 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃)~165 (C=O, ester), ~152 (C=O, urea), ~148 (C=C), ~100-140 (Ar-C), ~60 (OCH₂), ~55 (CH), ~18 (CH₃), ~14 (OCH₂CH₃)~3240 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea), ~1600 (C=C)[M+H]⁺ expected

*Predicted chemical shifts and absorption frequencies based on known dihydropyrimidinone structures.[6][9]

Potential Biological Activity and Signaling Pathway

Dihydropyrimidinone derivatives have been shown to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied.[1][2] One of the key molecular targets for some DHPMs, such as Monastrol, is the mitotic kinesin Eg5.[1] Inhibition of Eg5 leads to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis in cancer cells.

Illustrative Signaling Pathway: Eg5 Inhibition

The following diagram illustrates the workflow of how a dihydropyrimidinone derivative might be identified as an Eg5 inhibitor.

Eg5_Inhibition_Workflow A Synthesized DHPM Derivative (from this compound) B High-Throughput Screening (e.g., ATPase assay) A->B C Identification of 'Hits' (Compounds showing Eg5 inhibition) B->C D Lead Optimization (Structure-Activity Relationship studies) C->D E In vitro Cell-based Assays (e.g., Monopolar spindle formation) D->E F In vivo Animal Models (Tumor growth inhibition) E->F G Preclinical Development F->G

Caption: A logical workflow for the discovery of a DHPM-based Eg5 inhibitor.

Conclusion

The Biginelli reaction offers a versatile and efficient platform for the synthesis of dihydropyrimidinone derivatives from a variety of building blocks, including this compound. The resulting compounds are of significant interest to the drug discovery community due to their potential to modulate key biological pathways implicated in diseases such as cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further experimental work is required to confirm the specific reaction conditions, yields, and biological activities of the dihydropyrimidinone derivatives of this compound.

References

Application of 2-(Thiophen-2-yl)benzaldehyde in Multicomponent Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(thiophen-2-yl)benzaldehyde in various multicomponent reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, allowing for the efficient, one-pot synthesis of complex molecular scaffolds from three or more starting materials. The incorporation of the thiophene and phenyl moieties in this compound makes it an attractive building block for generating diverse heterocyclic libraries with potential biological activities. Thiophene-containing compounds have been reported to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a well-established MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are known for their diverse pharmacological activities. While a direct Biginelli reaction with this compound is not extensively reported, a closely related reaction using thiophene-2-carbaldehyde has been successfully demonstrated to produce quinazolinone derivatives.

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

This protocol is adapted from a reported procedure for a Biginelli-type reaction involving a thiophene aldehyde.[1]

Materials:

  • This compound (or Thiophene-2-carbaldehyde as per the cited literature)

  • 1,3-Cyclohexanedione

  • Urea

  • Potassium tert-Butoxide (t-BuOK)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 1,3-cyclohexanedione (1.12 g, 0.01 mol), urea (0.9 g, 0.015 mol), and this compound (1.88 g, 0.01 mol).

  • Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.

  • To the stirred solution, add potassium tert-butoxide (0.112 g, 0.001 mol) as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure 4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione.

Quantitative Data
AldehydeSecond CarbonylNitrogen SourceCatalystSolventYield (%)Melting Point (°C)Reference
Thiophene-2-carbaldehyde1,3-CyclohexanedioneUreat-BuOKEthanol94.82194-196[1]

Proposed Multicomponent Reactions with this compound

The following protocols for Hantzsch, Passerini, and Ugi reactions are proposed based on general procedures for these MCRs with other aromatic aldehydes.[2][3][4][5][6] These protocols provide a starting point for researchers to explore the reactivity of this compound in these versatile transformations.

Proposed Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, a class of compounds with significant applications in medicinal chemistry, particularly as calcium channel blockers.[5]

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.88 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add ethanol (25 mL) as the solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

Proposed Protocol: Passerini Three-Component Reaction (3CR)

The Passerini reaction is an isocyanide-based MCR that produces α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[4]

Materials:

  • This compound

  • Acetic acid (or another carboxylic acid)

  • Cyclohexyl isocyanide (or another isocyanide)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.88 g, 10 mmol) in DCM (20 mL), add acetic acid (0.60 g, 10 mmol).

  • To this mixture, add cyclohexyl isocyanide (1.09 g, 10 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired α-acyloxy amide.

Proposed Protocol: Ugi Four-Component Reaction (4CR)

The Ugi reaction is a highly versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[6]

Materials:

  • This compound

  • Benzylamine (or another primary amine)

  • Acetic acid (or another carboxylic acid)

  • Cyclohexyl isocyanide (or another isocyanide)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.88 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in methanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • To this solution, add acetic acid (0.60 g, 10 mmol) followed by the dropwise addition of cyclohexyl isocyanide (1.09 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring its progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure Ugi product.

Visualizing Multicomponent Reaction Workflows

The following diagrams illustrate the general workflows for the described multicomponent reactions involving this compound.

MCR_Workflows cluster_Biginelli Biginelli Reaction cluster_Hantzsch Hantzsch Reaction cluster_Passerini Passerini 3CR cluster_Ugi Ugi 4CR b_aldehyde This compound b_product Dihydropyrimidinone b_aldehyde->b_product One-pot b_ketoester β-Ketoester/ 1,3-Diketone b_ketoester->b_product One-pot b_urea Urea/Thiourea b_urea->b_product One-pot h_aldehyde This compound h_product Dihydropyridine h_aldehyde->h_product One-pot h_ketoester β-Ketoester (2 eq.) h_ketoester->h_product One-pot h_ammonia Ammonia Source h_ammonia->h_product One-pot p_aldehyde This compound p_product α-Acyloxy Amide p_aldehyde->p_product One-pot p_acid Carboxylic Acid p_acid->p_product One-pot p_isocyanide Isocyanide p_isocyanide->p_product One-pot u_aldehyde This compound u_product α-Acylamino Amide u_aldehyde->u_product One-pot u_amine Amine u_amine->u_product One-pot u_acid Carboxylic Acid u_acid->u_product One-pot u_isocyanide Isocyanide u_isocyanide->u_product One-pot

Caption: General schemes for multicomponent reactions using this compound.

Synthesis_Screening_Workflow start Start: Select MCR and Starting Materials mcr Perform Multicomponent Reaction (Biginelli, Hantzsch, Passerini, or Ugi) start->mcr purification Purification and Characterization (Chromatography, NMR, MS) mcr->purification library Compound Library of Thiophene Derivatives purification->library screening Biological Screening Assays (e.g., Antimicrobial, Anticancer) library->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization hit_id->lead_opt end Preclinical Development lead_opt->end

Caption: A typical workflow from synthesis to biological evaluation of compound libraries.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of products derived from this compound in MCRs are yet to be extensively studied, the resulting heterocyclic scaffolds are of significant interest in drug discovery.

  • Dihydropyrimidinones (from Biginelli reaction): This class of compounds is known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. Some derivatives act as calcium channel blockers or mitotic kinesin Eg5 inhibitors.

  • Dihydropyridines (from Hantzsch reaction): These are well-known cardiovascular drugs that function as L-type calcium channel blockers. Their therapeutic applications include the treatment of hypertension and angina.

  • Peptidomimetics (from Passerini and Ugi reactions): The α-acyloxy amides and α-acylamino amides produced from these reactions are valuable peptidomimetics. They can mimic the secondary structure of peptides and interact with biological targets such as proteases and G-protein coupled receptors.

Further research into the compounds synthesized from this compound through these MCRs could lead to the discovery of novel therapeutic agents. The thiophene moiety is a known pharmacophore that can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. High-throughput screening of the synthesized compound libraries against various biological targets is a recommended next step to identify promising lead compounds for further development.

References

Application Notes and Protocols: 2-(Thiophen-2-yl)benzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiophen-2-yl)benzaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining a thiophene ring and a benzaldehyde moiety, allow for the construction of complex polycyclic systems with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical compounds: thieno[2,3-b][1]benzodiazepines, exemplified by the antipsychotic drug Olanzapine, and dihydropyrimidinones, which are known for their potential as calcium channel blockers.

Application 1: Synthesis of Thieno[2,3-b][1][2]benzodiazepine Scaffolds

The thieno[2,3-b][1]benzodiazepine core is a prominent feature in several centrally active pharmaceuticals, most notably the atypical antipsychotic Olanzapine. This heterocyclic system is typically constructed through a multi-step synthesis where a substituted 2-aminothiophene derivative is coupled with a nitrobenzene derivative, followed by reductive cyclization. While this compound itself is not a direct precursor in the most common industrial synthesis of Olanzapine, its derivatives are crucial for accessing the necessary thiophene intermediates. The following protocol outlines a representative synthesis of the key intermediate, 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, which is then cyclized to the thieno[2,3-b][1]benzodiazepine core.

Experimental Protocol: Synthesis of the Olanzapine Precursor

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a multicomponent reaction that is highly efficient for the synthesis of substituted 2-aminothiophenes.[2][3]

  • Materials: Propionaldehyde, Malononitrile, Elemental Sulfur, Diethylamine, Ethanol.

  • Procedure:

    • In a well-ventilated fume hood, combine propionaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • To this stirred suspension, add diethylamine (0.5 eq) dropwise at room temperature.

    • The reaction mixture is then heated to 40-50°C and stirred for 2-3 hours.

    • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile

This step involves a nucleophilic aromatic substitution reaction.[3][4]

  • Materials: 2-Amino-5-methylthiophene-3-carbonitrile, 1-Fluoro-2-nitrobenzene, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-fluoro-2-nitrobenzene (1.05 eq) in anhydrous THF dropwise.

    • The reaction mixture is then stirred at room temperature for 12-16 hours.

    • The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Reductive Cyclization to 4-Amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine

This final step involves the reduction of the nitro group and subsequent intramolecular cyclization.[5]

  • Materials: 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Hydrochloric Acid, Ethanol.

  • Procedure:

    • A mixture of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (1.0 eq) and stannous chloride dihydrate (4.0 eq) in ethanol is heated to reflux.

    • Concentrated hydrochloric acid is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

    • After cooling, the mixture is poured into ice water and basified with a concentrated sodium hydroxide solution.

    • The precipitated product is collected by filtration, washed with water, and dried to yield the thieno[2,3-b][1]benzodiazepine core.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
12-Amino-5-methylthiophene-3-carbonitrilePropionaldehyde, Malononitrile, SulfurDiethylamineEthanol70-80101-105[6]
25-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile2-Amino-5-methylthiophene-3-carbonitrile1-Fluoro-2-nitrobenzene, NaHTHF75-85105-107[4]
34-Amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrileSnCl₂·2H₂O, HClEthanol60-70225-228[5]
Signaling Pathway

Thieno[2,3-b][1]benzodiazepines, such as Olanzapine, exert their antipsychotic effects through antagonism of multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[7][8] Blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is believed to be responsible for the alleviation of positive and negative symptoms of schizophrenia. Furthermore, studies have shown that chronic Olanzapine treatment can activate the Janus kinase 2/signal transducers and activators of transcription 3 (Jak2/Stat3) signaling pathway, which may be involved in the long-term therapeutic effects and some of the metabolic side effects of the drug.[9]

G cluster_synthesis Synthesis of Thieno[2,3-b][1,5]benzodiazepine Core cluster_pathway Signaling Pathway of Olanzapine Propionaldehyde Propionaldehyde Intermediate1 2-Amino-5-methyl- thiophene-3-carbonitrile Propionaldehyde->Intermediate1 Gewald Reaction Malononitrile Malononitrile Malononitrile->Intermediate1 Sulfur Sulfur Sulfur->Intermediate1 Intermediate2 5-Methyl-2-((2-nitrophenyl)amino)- thiophene-3-carbonitrile Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->Intermediate2 Thienobenzodiazepine Thieno[2,3-b][1,5]benzodiazepine (e.g., Olanzapine Core) Intermediate2->Thienobenzodiazepine Reductive Cyclization Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Olanzapine->HT2AR Antagonist Jak2 Jak2 Olanzapine->Jak2 Activates Therapeutic_Effects Antipsychotic Effects D2R->Therapeutic_Effects HT2AR->Therapeutic_Effects Stat3 Stat3 Jak2->Stat3 Phosphorylates Stat3->Therapeutic_Effects Gene Regulation

Caption: Synthetic workflow and signaling pathway of Thieno[2,3-b][1]benzodiazepines.

Application 2: Synthesis of 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-ones

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. Notably, certain DHPMs act as calcium channel blockers, making them promising candidates for the development of cardiovascular drugs.[1][8][10] The Biginelli reaction, a one-pot three-component condensation, provides a straightforward and efficient route to these valuable scaffolds. This compound can be effectively employed in this reaction to synthesize novel DHPMs with potential therapeutic applications.

Experimental Protocol: Biginelli Reaction
  • Materials: this compound, Ethyl Acetoacetate, Urea, Copper(II) Acetate Monohydrate, Ethanol.

  • Procedure:

    • A mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of copper(II) acetate monohydrate (0.1 eq) in ethanol is stirred in a round-bottom flask.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure 4-(2-(thiophen-2-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Quantitative Data
ProductStarting MaterialsCatalystSolventYield (%)Melting Point (°C)Reference
4-(2-(Thiophen-2-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-oneThis compound, Ethyl Acetoacetate, UreaCu(OAc)₂·H₂OEthanol85-95202-204Adapted from[11]
Biological Target and Signaling Pathway

Many dihydropyrimidinone derivatives have been identified as potent L-type calcium channel blockers.[7][8] These channels are crucial for regulating calcium influx into cells, which plays a vital role in muscle contraction and neurotransmitter release. By blocking these channels in vascular smooth muscle cells, DHPMs can induce vasodilation, leading to a decrease in blood pressure. The interaction of these compounds with the calcium channel is thought to be similar to that of the well-known dihydropyridine class of drugs, such as nifedipine. The binding of the DHPM to the alpha-1 subunit of the L-type calcium channel allosterically modulates the channel's function, preventing the influx of calcium ions.

G cluster_synthesis Biginelli Reaction for Dihydropyrimidinone Synthesis cluster_pathway Mechanism of Action as a Calcium Channel Blocker Thiophenylbenzaldehyde This compound DHPM 4-(Thiophen-2-yl)phenyl- dihydropyrimidinone Thiophenylbenzaldehyde->DHPM One-pot Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->DHPM Urea Urea Urea->DHPM DHPM_drug Dihydropyrimidinone L_type_Ca_Channel L-type Calcium Channel (α1 subunit) DHPM_drug->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Vasodilation Vasodilation Ca_ion->Vasodilation Inhibition leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Synthesis and proposed mechanism of action for dihydropyrimidinones.

Conclusion

This compound and its derivatives are valuable and versatile intermediates for the synthesis of a range of pharmaceutically important molecules. The protocols and data presented herein demonstrate its utility in constructing complex heterocyclic scaffolds found in antipsychotic agents and potential cardiovascular drugs. Researchers in drug discovery and development can leverage this intermediate to explore novel chemical space and develop new therapeutic agents.

References

Application Notes and Protocols: Preparation of Benzothiazole Derivatives from Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The fusion of a benzene ring and a thiazole ring provides a privileged scaffold that is a common feature in numerous pharmaceuticals and biologically active molecules. The incorporation of a thiophene moiety into the benzothiazole core can further modulate the biological activity, making the synthesis of thiophene-substituted benzothiazoles an area of considerable interest in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of benzothiazole derivatives through the condensation of various thiophene aldehydes with 2-aminothiophenol. The primary reaction involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidative aromatization to yield the desired 2-(thienyl)benzothiazole. Various synthetic strategies, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems, are presented to offer researchers flexibility and options for optimization.

General Reaction Pathway

The fundamental reaction for the synthesis of 2-(thienyl)benzothiazoles involves the condensation of a thiophene aldehyde with 2-aminothiophenol. The reaction proceeds through the formation of a benzothiazoline intermediate which is subsequently oxidized to the final benzothiazole product.

Caption: General reaction scheme for the synthesis of 2-(thienyl)benzothiazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzothiazole derivatives from thiophene aldehydes using different techniques.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2-(Thiophen-3-yl)benzothiazole

This method offers a rapid, efficient, and environmentally friendly approach to the synthesis of 2-(thiophen-3-yl)benzothiazole.[1]

Materials:

  • Thiophene-3-carboxaldehyde

  • 2-Aminothiophenol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine thiophene-3-carboxaldehyde (1 mmol) and 2-aminothiophenol (1 mmol).

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at a medium power level (e.g., 400 W) for 4 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., n-hexane:ethyl acetate, 5:1 v/v).

  • Purify the product by recrystallization from the same solvent mixture to afford pale-yellow crystals.

Protocol 2: Conventional Synthesis of 2-(Thiophen-2-yl)benzothiazole in Glycerol

This protocol utilizes glycerol as a green and recyclable solvent for the condensation reaction.

Materials:

  • Thiophene-2-carboxaldehyde

  • 2-Aminothiophenol

  • Glycerol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add equimolar quantities of thiophene-2-carboxaldehyde (10 mmol) and 2-aminothiophenol (10 mmol) to glycerol (10 mL).

  • Heat the mixture with stirring until a clear solution is obtained.

  • Continue heating and monitor the reaction progress by TLC (typically 0.5-5 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(thiophen-2-yl)benzothiazole.

Protocol 3: Catalyst-Free Synthesis of 2-(Thiophen-2-yl)benzothiazole in Dimethyl Sulfoxide (DMSO)

This method provides a simple procedure using DMSO as both the solvent and an oxidant.[2]

Materials:

  • Thiophene-2-carboxaldehyde

  • 2-Aminothiophenol

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in DMSO.

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of thiophene-substituted benzothiazoles is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization A Mixing Reactants (Thiophene Aldehyde & 2-Aminothiophenol) B Reaction (Conventional Heating or Microwave) A->B C Quenching/Precipitation B->C D Filtration & Washing C->D E Recrystallization or Column Chromatography D->E F Melting Point, NMR, IR, Mass Spec. E->F

Caption: General experimental workflow for the synthesis and characterization of 2-(thienyl)benzothiazoles.

Data Presentation

The following table summarizes the reaction conditions and characterization data for the synthesis of representative thiophene-substituted benzothiazoles.

EntryThiophene AldehydeMethodCatalyst/SolventTimeYield (%)m.p. (°C)Spectroscopic Data
1Thiophene-3-carboxaldehydeMicrowaveSolvent-free4 min87113-
2Thiophene-2-carboxaldehydeConventionalGlycerol0.5-5 hGood-1H-NMR and IR data available
3Thiophene-2-carboxaldehydeConventionalH2O2/HCl in Ethanol45-60 min85-94--
4Thiophene-2-carboxaldehydeConventionalL-proline (catalyst), Solvent-free-Moderate to Good--
5Thiophene-2-carboxaldehydeConventionalDMSO-Good to Excellent--

Note: "-" indicates data not available in the cited sources.

Signaling Pathways and Logical Relationships

The synthesis of 2-(thienyl)benzothiazoles is a logical progression of chemical transformations. The following diagram illustrates the key steps and the relationship between the reactants, intermediates, and the final product.

SignalingPathway Reactants Thiophene Aldehyde + 2-Aminothiophenol SchiffBase Schiff Base Formation (Iminothiophenol) Reactants->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Intermediate Benzothiazoline Intermediate Cyclization->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Product 2-(Thienyl)benzothiazole Oxidation->Product

Caption: Key transformations in the synthesis of 2-(thienyl)benzothiazoles.

Conclusion

The synthesis of benzothiazole derivatives from thiophene aldehydes is a versatile and valuable method for generating compounds with potential therapeutic applications. The protocols outlined in this document, ranging from conventional heating to modern microwave-assisted techniques, provide researchers with a solid foundation for the preparation and exploration of this important class of heterocyclic compounds. The choice of synthetic route will depend on the available resources, desired scale, and the specific substitution pattern of the target molecule. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific derivatives.

References

Application Note: 1H and 13C NMR Characterization of 2-(Thiophen-2-yl)benzaldehyde and its Biginelli Reaction Product

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 2-(Thiophen-2-yl)benzaldehyde, a key intermediate in medicinal chemistry. Furthermore, it describes the NMR analysis of a dihydropyrimidinone derivative synthesized from this compound via the Biginelli reaction. Detailed experimental protocols for both the synthesis and the NMR analysis are provided, aiming to offer a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a versatile bifunctional aromatic compound incorporating both a thiophene and a benzaldehyde moiety. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. Accurate structural elucidation is paramount to confirming the identity and purity of this starting material and its subsequent reaction products. NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of organic molecules. This note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound and a representative dihydropyrimidinone product.

Characterization of this compound

The structural assignment of this compound can be unequivocally achieved using ¹H and ¹³C NMR spectroscopy. The chemical shifts are influenced by the electronic effects of the aldehyde group and the thiophene ring.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, and the aromatic protons of the benzene and thiophene rings. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group.[1] The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectrum: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a high chemical shift (typically >190 ppm).[2] The aromatic carbons will resonate in the range of 120-150 ppm.

Below are the tabulated, assigned chemical shifts for this compound based on spectral data and analysis of related structures.[1][2][3]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) (Estimated)
1-~135.0
2-~144.5
3~7.65-7.75 (m)~128.5
4~7.50-7.60 (m)~130.0
5~7.50-7.60 (m)~129.0
6~8.00 (d)~133.5
7 (CHO)~10.1~192.0
1'-~142.0
2'~7.45 (d)~129.5
3'~7.15 (t)~128.0
4'~7.60 (d)~135.0

Note: ¹³C NMR data are estimated based on values for thiophene-2-carbaldehyde and substituted benzaldehydes. Actual values may vary.

Characterization of a Biginelli Reaction Product

The aldehyde functionality of this compound allows for its use in various condensation reactions. A prominent example is the Biginelli reaction, a one-pot cyclocondensation with a β-dicarbonyl compound and urea (or thiourea) to yield dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities.

Here, we present the characterization data for 4-(2-(Thiophen-2-yl)phenyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione, a product of the Biginelli-type reaction between this compound, 1,3-cyclohexanedione, and urea.

Table 2: ¹H and ¹³C NMR Spectral Data for 4-(2-(Thiophen-2-yl)phenyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

Atom Number ¹H Chemical Shift (ppm) (in DMSO-d₆) ¹³C Chemical Shift (ppm) (in DMSO-d₆)
2-~152.5
4~5.20 (d)~54.0
4a-~110.0
5-~195.0
6~2.20-2.30 (m)~36.5
7~1.90-2.00 (m)~21.0
8~2.50-2.60 (m)~28.0
8a-~165.0
NH (1)~7.75 (s)-
NH (3)~9.20 (s)-
Ar-H~7.00-7.60 (m)~125.0-145.0
Thiophene-H~6.90-7.50 (m)~124.0-143.0

Note: Data is based on typical values for Biginelli products of thiophene aldehydes.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Thiophen-2-yl)phenyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

This protocol is adapted from a general procedure for the synthesis of dihydropyrimidinone derivatives.[3]

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of potassium tert-butoxide (0.2 mmol).

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir for 15 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the product from ethanol to obtain the pure compound.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4][5]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Visualizations

G cluster_synthesis Synthesis cluster_analysis Analysis Reactants Aldehyde, Urea, 1,3-Dicarbonyl Reaction Reflux in Ethanol with Catalyst Reactants->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure DHPM Product Purification->Product SamplePrep NMR Sample Preparation Product->SamplePrep Characterization H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataAnalysis Spectral Analysis & Assignment H1_NMR->DataAnalysis C13_NMR->DataAnalysis

Caption: Experimental workflow from synthesis to NMR characterization.

Caption: Structural relationship in the Biginelli reaction. (Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.)

Conclusion

This application note demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the structural characterization of this compound and its derivatives. The provided spectral data tables and detailed experimental protocols for synthesis and NMR analysis serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for FT-IR Spectroscopic Analysis of 2-(Thiophen-2-yl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of reaction products derived from 2-(Thiophen-2-yl)benzaldehyde. Key reactions, including Schiff base formation and Knoevenagel condensation, are highlighted as exemplary methods for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide offers comprehensive methodologies for synthesis, purification, and subsequent FT-IR characterization, enabling researchers to effectively monitor reaction progress and verify product formation.

Introduction

This compound is a versatile aromatic aldehyde incorporating both a thiophene and a benzene ring. This unique structural motif makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The aldehyde functional group is highly reactive and serves as a key handle for various chemical transformations.

FT-IR spectroscopy is an indispensable analytical technique for monitoring these reactions. By tracking the disappearance of the characteristic aldehyde C=O stretching vibration and the appearance of new functional group peaks (e.g., C=N for imines, C=C for alkenes), researchers can rapidly confirm the conversion of the starting material to the desired product. This document outlines the protocols for two common and important reactions of this compound and the interpretation of their corresponding FT-IR spectra.

Application I: Synthesis and Analysis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formation of the azomethine (-C=N-) group is the hallmark of this reaction.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1.0 eq), also dissolved in a small amount of ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials and the catalyst.

  • Dry the purified product in a vacuum oven.

FT-IR Data Presentation and Interpretation

FT-IR analysis is critical for confirming the formation of the Schiff base. The key spectral change to observe is the disappearance of the strong C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the imine.

Compound NameFunctional GroupCharacteristic FT-IR Peak (cm⁻¹)Reference
This compoundAldehyde (C=O)~1701 - 1665[1]
Schiff Base ProductAzomethine (C=N)~1633 - 1587[2][3]
Schiff Base ProductAromatic (C=C)~1487 - 1420[2]
Schiff Base ProductC-S (Thiophene)~805[3]

The shift from the C=O region to the slightly lower frequency C=N region provides strong evidence of a successful condensation reaction.

Application II: Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated products, which are valuable intermediates in organic synthesis.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

  • Ethanol or other suitable solvent

  • Piperidine or Ammonium Acetate (catalyst)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a weak base, such as a few drops of piperidine or a small amount of ammonium acetate.[4]

  • Stir the reaction mixture at room temperature or with gentle heating (reflux may be required depending on reactant reactivity).[4][5]

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-8 hours).[4]

  • Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with a non-polar solvent (e.g., hexane) to induce crystallization.

  • Wash the collected solid with cold solvent to remove impurities.

  • Dry the final product under vacuum.

FT-IR Data Presentation and Interpretation

The key indicators of a successful Knoevenagel condensation are the disappearance of the aldehyde C=O peak and the appearance of a new C=C stretching vibration from the newly formed alkene, as well as the characteristic peak of the other functional group from the active methylene compound (e.g., C≡N for malononitrile).

Compound NameFunctional GroupCharacteristic FT-IR Peak (cm⁻¹)Reference
This compoundAldehyde (C=O)~1701 - 1665[1]
Knoevenagel ProductAlkene (C=C)~1640 - 1600
Knoevenagel Product (from Malononitrile)Nitrile (C≡N)~2220
Knoevenagel Product (from Ethyl Cyanoacetate)Ester (C=O)~1725

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound reaction products.

G A Reactant Preparation (Aldehyde + Amine/Active Methylene) B Reaction Setup (Solvent + Catalyst) A->B C Chemical Reaction (e.g., Reflux, Stirring) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Product Isolation (Filtration/Extraction) D->E Complete F Purification (Recrystallization/Washing) E->F G Sample Preparation for FT-IR (e.g., KBr Pellet) F->G H FT-IR Data Acquisition G->H I Spectral Analysis (Peak Identification) H->I J Product Confirmation I->J

Caption: General experimental workflow for synthesis and FT-IR analysis.

Reaction Pathway: Schiff Base Formation

This diagram illustrates the mechanistic pathway for the acid-catalyzed formation of a Schiff base.

G Start Aldehyde (R-CHO) + Primary Amine (R'-NH2) Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (catalyst) Attack Nucleophilic Attack by Amine Protonation->Attack Intermediate1 Carbinolamine Intermediate Attack->Intermediate1 ProtonTransfer Proton Transfer (N to O) Intermediate1->ProtonTransfer Dehydration Elimination of Water ProtonTransfer->Dehydration Product Schiff Base (Imine) + H3O+ Dehydration->Product

References

Application Notes and Protocols for the Mass Spectrometric Identification of 2-(Thiophen-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of 2-(thiophen-2-yl)benzaldehyde derivatives using mass spectrometry (MS). The protocols outlined below are applicable for both qualitative and quantitative analyses, catering to the needs of researchers in medicinal chemistry, drug discovery, and analytical sciences.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural characterization is a critical step in their development and application. Mass spectrometry, often coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for elucidating the structure and quantifying these compounds. This document details the application of GC-MS and LC-MS/MS for the analysis of this compound class.

Analytical Techniques

Both GC-MS and LC-MS/MS are highly effective for the analysis of this compound derivatives. The choice between these techniques often depends on the volatility and thermal stability of the specific derivative, as well as the desired sensitivity and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable derivatives. Electron Ionization (EI) is a common ionization method in GC-MS, which provides detailed fragmentation patterns useful for structural elucidation.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can be applied to a wider range of derivatives, including those that are non-volatile or thermally labile. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS, which typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), ideal for quantitative studies.[2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometric data. The following is a general protocol for the preparation of this compound derivatives for MS analysis.

Materials:

  • This compound derivative sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • 0.1% Formic acid solution (for LC-MS)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of the this compound derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • For GC-MS: Dilute the stock solution with the appropriate solvent to a final concentration range of 1-10 µg/mL.

    • For LC-MS/MS: Further dilute the stock solution with a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration range of 0.1-1 µg/mL.[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer: Transfer the filtered solution into an autosampler vial for analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-500

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan for qualitative analysis.

Data Presentation and Interpretation

Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both benzaldehyde and thiophene moieties. The interpretation of the mass spectrum is key to structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (188.03 for the parent compound).

  • Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z 187 is expected due to the loss of the aldehydic hydrogen, forming a stable acylium ion.

  • Loss of Carbon Monoxide ([M-CO]⁺): Fragmentation of the benzaldehyde moiety can lead to the loss of CO, resulting in a peak at m/z 160.

  • Thiophene Ring Fragmentation: The thiophene ring can undergo fragmentation, leading to characteristic ions.

  • Benzoyl Cation ([C₇H₅O]⁺): Cleavage of the bond between the two rings can result in a benzoyl cation at m/z 105.

  • Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the benzoyl cation by loss of CO gives the phenyl cation at m/z 77.

  • Thienyl Cation ([C₄H₃S]⁺): A peak at m/z 83 corresponding to the thienyl cation is also possible.

The following diagram illustrates the predicted fragmentation pathway for the parent compound, this compound.

G M [M]⁺˙ m/z 188 M_minus_H [M-H]⁺ m/z 187 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 159 M->M_minus_CHO - CHO˙ C7H5O [C₇H₅O]⁺ m/z 105 M->C7H5O Ring Cleavage C4H3S [C₄H₃S]⁺ m/z 83 M->C4H3S Ring Cleavage C6H5 [C₆H₅]⁺ m/z 77 C7H5O->C6H5 - CO G cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing & Interpretation Sample_Acquisition Sample Acquisition Dissolution Dissolution in Solvent Sample_Acquisition->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration GC_MS GC-MS Analysis Filtration->GC_MS LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Qualitative Qualitative Analysis (Fragmentation Pattern) GC_MS->Qualitative LC_MSMS->Qualitative Quantitative Quantitative Analysis (MRM Data) LC_MSMS->Quantitative Structural_Confirmation Structural Confirmation Qualitative->Structural_Confirmation Reporting Reporting Quantitative->Reporting Structural_Confirmation->Reporting

References

Application Notes and Protocols for the Quality Control of Thiophene-Containing Peptide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the quality control of peptide drugs incorporating a thiophene moiety. The inclusion of thiophene, a heterocyclic aromatic ring, in peptide structures can enhance biological activity and metabolic stability. However, it also necessitates specific analytical considerations to ensure product quality, safety, and efficacy.

Introduction to Quality Control of Thiophene-Containing Peptides

The quality control of synthetic peptides, particularly those containing non-canonical amino acids like thiophene-based residues, is critical throughout the drug development process. A robust analytical strategy is essential to identify and quantify the active pharmaceutical ingredient (API), process-related impurities, and degradation products. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation and impurity identification. Forced degradation studies are also crucial to understand the stability of the molecule and to develop stability-indicating methods.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of synthetic peptides. The method separates the target peptide from its impurities based on differences in hydrophobicity.

Experimental Protocol: RP-HPLC Purity Method

This protocol is a general guideline and should be optimized for the specific thiophene-containing peptide.

Instrumentation:

  • UHPLC/HPLC system with a UV detector

Materials:

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Peptide standard and sample solutions

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 300 Å, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% ACN in Water
Gradient 5% to 65% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 5 µL

Procedure:

  • Prepare mobile phases A and B.

  • Prepare a stock solution of the thiophene-containing peptide standard and sample in a suitable diluent (e.g., water or a weak buffer).

  • Set up the HPLC system with the specified parameters.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms for the main peptide peak and any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Characterization

Mass spectrometry is a powerful tool for confirming the molecular weight of the thiophene-containing peptide and for identifying impurities. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is commonly used.

Experimental Protocol: LC-MS for Identity and Impurity Analysis

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source

LC Conditions:

  • Use the same HPLC conditions as described in the purity analysis section, but replace TFA with a more MS-friendly acid like formic acid (FA) if signal suppression is observed.

MS Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Mass Range 100 - 2000 m/z
Collision Energy (for MS/MS) Ramped (e.g., 20-40 eV)

Procedure:

  • Perform an LC-MS analysis of the peptide sample.

  • Confirm the molecular weight of the main peak by analyzing the mass spectrum. The observed mass should match the theoretical mass of the thiophene-containing peptide.

  • For impurity peaks, obtain their mass spectra to determine their molecular weights.

  • Perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation patterns. These patterns can be used to identify the nature of the impurity, such as amino acid deletions, insertions, or modifications.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the degradation pathways of the thiophene-containing peptide and to ensure that the analytical methods are "stability-indicating," meaning they can separate the intact peptide from its degradation products.[1][2]

Experimental Protocol: Forced Degradation

Stress Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photostability Expose to UV light (e.g., 254 nm) for 24 hours

Procedure:

  • Prepare solutions of the thiophene-containing peptide for each stress condition.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples by the developed HPLC and LC-MS methods.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

  • Use LC-MS/MS to characterize the structure of the major degradation products. The thiophene ring itself may be susceptible to oxidation.[1]

Data Presentation: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeptideMajor Degradation Products (Observed m/z)
Acid Hydrolysise.g., 15%e.g., [M+H]+ of hydrolyzed fragments
Base Hydrolysise.g., 25%e.g., [M+H]+ of deamidated species
Oxidatione.g., 30%e.g., [M+16+H]+ (oxidation of thiophene)
Thermal Degradatione.g., 5%e.g., [M-18+H]+ (water loss)
Photostabilitye.g., 10%e.g., various photo-adducts
(Note: The data in this table is illustrative and will be specific to the peptide under investigation.)

Visualization of Workflows

Diagram 1: General Workflow for Quality Control

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Stability Assessment PeptideSynthesis Thiophene-Containing Peptide Synthesis Purification Purification PeptideSynthesis->Purification HPLC HPLC Purity Analysis Purification->HPLC LCMS LC-MS Identity Confirmation Purification->LCMS HPLC->LCMS Impurity Identification ForcedDegradation Forced Degradation Studies LCMS->ForcedDegradation StabilityIndicating Stability-Indicating Method Validation ForcedDegradation->StabilityIndicating

Caption: Overview of the quality control workflow for thiophene-containing peptide drugs.

Diagram 2: Forced Degradation and Analysis Pathway

G cluster_stress Stress Conditions cluster_analysis Analysis Peptide Thiophene Peptide Sample Acid Acid Hydrolysis Peptide->Acid Base Base Hydrolysis Peptide->Base Oxidation Oxidation Peptide->Oxidation Thermal Thermal Peptide->Thermal Photo Photolysis Peptide->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Characterize Degradants Report Degradation Profile Report LCMS_Analysis->Report

Caption: Workflow for forced degradation studies and subsequent analysis.

Conclusion

The quality control of thiophene-containing peptide drugs requires a multi-faceted analytical approach. The protocols outlined in these application notes provide a solid framework for ensuring the identity, purity, and stability of these novel therapeutic agents. It is imperative that these methods are rigorously developed, optimized, and validated for each specific peptide to comply with regulatory standards and to ensure patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Thiophen-2-yl)benzaldehyde. The content is structured to directly address specific issues that may be encountered during experimentation, with a focus on increasing reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Below is a troubleshooting guide to address common issues:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical for an efficient reaction.[1] While various catalysts are effective, their performance is often substrate-dependent. If you observe low conversion, consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[1] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often improve the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

  • Base Selection: The choice and amount of base are crucial for the transmetalation step, where the organoboron species is activated.[4][5] Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[6] The basicity can influence the reaction rate and the prevalence of side reactions.[6] If you suspect base-related issues, try screening different bases; K₃PO₄ is often highly effective in couplings involving heteroaryl boronic acids.[1]

  • Solvent System: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.[1] Ensure your reactants are soluble in the chosen system. If solubility is an issue, consider alternative solvents or adjusting the solvent ratios.[7]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions.[1] A common temperature range is 80-100°C.[7] Monitor the reaction's progress using TLC or GC-MS to determine the optimal time.

  • Oxygen Contamination: The presence of oxygen can deactivate the active Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of the boronic acid.[1][7] It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.[7]

Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common side products and mitigation strategies are summarized below.

Side ReactionDescriptionMitigation Strategies
Homocoupling Two molecules of the boronic acid reactant couple together (e.g., forming 2,2'-bithiophene) or two molecules of the aryl halide couple.This is often promoted by the presence of oxygen.[7] Ensure thorough degassing of the solvent and reaction vessel before adding the catalyst.[7]
Protodeboronation The boronic acid group is replaced by a hydrogen atom, converting the reactant back to thiophene.[8]Use a more stable boronic acid derivative like a pinacol ester.[7] Minimize the amount of water if possible, or consider using anhydrous conditions with a base like KF.[5]
Dehalogenation The halide on the benzaldehyde reactant is replaced by a hydrogen atom, yielding benzaldehyde.[8]This can occur with highly reactive organoboron compounds or strong reducing agents.[8] Ensure the purity of your reagents and consider using a less reactive catalyst system if this is a major issue.
Palladium Black Precipitation The palladium catalyst precipitates out of the solution as an inactive black solid.[8]This indicates catalyst decomposition. The use of bulky, electron-rich phosphine ligands can stabilize the palladium complex and prevent precipitation.[4][9] Ensure proper stirring and avoid excessively high temperatures.

Q3: What is a reliable experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction?

A3: The following is a representative experimental protocol based on established methods.[1][10] Optimization may be required based on your specific laboratory conditions and reagent purity.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • 1,4-Dioxane

  • Water

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzaldehyde, thiophene-2-boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be stirred to ensure all solids are suspended.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material (2-bromobenzaldehyde) is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Data Presentation: Impact of Reaction Parameters on Yield

Optimizing reaction conditions is key to maximizing yield. The following table summarizes the expected impact of different components on the synthesis of this compound.

ParameterCondition AYield RangeCondition BYield RangeRationale
Base K₂CO₃65-80%K₃PO₄75-95%K₃PO₄ is a stronger base and is often more effective for coupling with heteroaryl boronic acids.[1][6]
Ligand PPh₃60-75%SPhos85-98%Bulky, electron-rich ligands like SPhos facilitate the oxidative addition and reductive elimination steps, increasing catalyst efficiency.[2][3]
Atmosphere Air<10%Inert (N₂/Ar)>80%Oxygen deactivates the Pd(0) catalyst, halting the reaction. An inert atmosphere is mandatory.[7]

Visualizations

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² L₂ transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide 2-Bromobenzaldehyde (R¹-X) aryl_halide->oxidative_addition boronic_acid Thiophene Boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_atmosphere 1. Verify Inert Atmosphere (Degassing, N₂/Ar Purge) start->check_atmosphere check_catalyst 2. Evaluate Catalyst/Ligand (Screen Ligands, Check Catalyst Activity) check_atmosphere->check_catalyst check_base_solvent 3. Optimize Base & Solvent (Try K₃PO₄, Ensure Solubility) check_catalyst->check_base_solvent check_conditions 4. Adjust Temp & Time (Increase Temperature, Monitor Progress) check_base_solvent->check_conditions analyze_byproducts 5. Analyze Side Products (Homocoupling, Protodeboronation?) check_conditions->analyze_byproducts solution Yield Improved analyze_byproducts->solution

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Thiophen-2-yl)benzaldehyde.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems, their probable causes, and recommended solutions to streamline your experimental workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities.[1] - Column Overloading: Too much crude material was loaded onto the column. - Compound Decomposition on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[2] - Co-elution of Impurities: Impurities from the synthesis, such as biphenyl or triphenylphosphine oxide (if from a Suzuki coupling), may have similar polarity to the product.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to achieve good separation (Rf of the product around 0.3).[2] - Reduce the Amount of Sample Loaded: Use a larger column or reduce the amount of crude material. - Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.[2] Alternatively, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent.[2] - Pre-purification Step: Consider a simple acid-base wash to remove acidic or basic impurities before chromatography.
Oiling Out During Recrystallization - Solvent Choice: The chosen solvent may be too good a solvent for the compound, or the compound may be melting at the boiling point of the solvent. - Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.[3] - Presence of Impurities: Certain impurities can inhibit crystallization.- Select a Different Solvent or Use a Solvent Pair: A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] Consider using a solvent pair like ethanol/water or hexane/ethyl acetate.[4] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3] - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. - Pre-purification: Perform a quick filtration through a plug of silica to remove baseline impurities before recrystallization.
Product Decomposition During Distillation - High Temperature: The boiling point of this compound at atmospheric pressure may be high enough to cause decomposition.[5][6] - Presence of Oxygen: Aldehydes can be susceptible to air oxidation at elevated temperatures.[7]- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point.[5][6] - Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Persistent Impurities After Purification - Homocoupling Byproducts: If synthesized via Suzuki coupling, symmetrical biaryl impurities (e.g., bithiophene or biphenyl derivatives) may be present.[2] - Starting Material Contamination: Unreacted starting materials may remain. - Formation of Carboxylic Acid: The aldehyde may have partially oxidized to the corresponding carboxylic acid.[7][8]- Multiple Purification Techniques: A combination of methods may be necessary. For example, an initial acid-base extraction to remove the carboxylic acid, followed by column chromatography. - Formation of Bisulfite Adduct: Aldehydes can be selectively separated from non-carbonyl impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[3][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Suzuki-Miyaura coupling reaction?

A1: Common impurities include unreacted starting materials (e.g., 2-bromobenzaldehyde and thiophene-2-boronic acid), palladium catalyst residues, phosphine ligands and their oxides (e.g., triphenylphosphine oxide), and homocoupling byproducts such as 2,2'-bithiophene and biphenyl-2,2'-dicarbaldehyde.[2] Phenolic byproducts can also form under certain reaction conditions.[2]

Q2: How can I remove the corresponding carboxylic acid impurity from my aldehyde product?

A2: The carboxylic acid impurity can be effectively removed by an acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution.[7] The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

Q3: My compound is an oil. Can I still use recrystallization?

A3: While recrystallization is typically used for solids, it is sometimes possible to crystallize an oil. This often requires finding a suitable solvent system where the oil has very low solubility at a reduced temperature. Techniques such as trituration with a non-polar solvent like hexane can sometimes induce solidification. If the compound has a low melting point, cooling the solution to sub-zero temperatures might be necessary.[3]

Q4: Is this compound stable on silica gel?

A4: Aldehydes can be sensitive to the acidic nature of silica gel, which can lead to decomposition or side reactions.[2] It is advisable to first test the stability of your compound on a small scale using TLC. If decomposition is observed, consider using a deactivated stationary phase like neutral alumina or adding a small amount of a neutralizer like triethylamine to your eluent.[2]

Q5: What is the best way to store purified this compound?

A5: Aldehydes are prone to oxidation by air, which can lead to the formation of the corresponding carboxylic acid.[7] Therefore, it is best to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerated).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying crude this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing: Prepare a column with silica gel in the chosen eluent. Ensure the silica gel is well-packed to avoid cracks or channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often provides better resolution.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to separate them from non-carbonyl impurities.[3][9]

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol.[9] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.[3][9] The reaction may require some time to go to completion.

  • Isolation of the Adduct: Collect the solid adduct by filtration and wash it with a small amount of cold ethanol and then diethyl ether to remove any adhering impurities.

  • Regeneration of the Aldehyde: Suspend the collected adduct in water and add a suitable organic solvent for extraction (e.g., diethyl ether). Add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, dropwise until the solution is basic.[3] This will regenerate the aldehyde, which will dissolve in the organic layer.

  • Work-up: Separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the purified aldehyde.

Quantitative Data Summary

The efficiency of purification techniques can vary depending on the scale of the reaction and the nature of the impurities. The following table provides a general comparison of common purification methods for aromatic aldehydes.

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 60-90%>98%High resolution for complex mixtures.Can be time-consuming and requires large volumes of solvent. Potential for compound decomposition on the stationary phase.[2]
Recrystallization 50-80%>99%Can provide very pure material. Scalable.Not suitable for oils or amorphous solids. Yield can be low.
Distillation (Vacuum) 70-95%>97%Effective for removing non-volatile impurities. Good for large quantities.Requires the compound to be thermally stable, even at reduced pressure.[5][6] Not effective for separating compounds with close boiling points.
Bisulfite Adduct Formation 60-85%>98%Highly selective for aldehydes.[3][9]Not all aldehydes form solid adducts readily. The regeneration step adds an extra step to the process.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC AcidicImpurity Acidic Impurities Present? TLC->AcidicImpurity AcidBase Acid-Base Extraction Solid Is the Crude Product a Solid? AcidBase->Solid Column Column Chromatography ThermallyStable Is the Compound Thermally Stable? Column->ThermallyStable Recrystallization Recrystallization PureProduct Pure Product Recrystallization->PureProduct Distillation Vacuum Distillation Distillation->PureProduct AcidicImpurity->AcidBase Yes AcidicImpurity->Solid No Solid->Column No Solid->Recrystallization Yes ThermallyStable->Distillation Yes ThermallyStable->PureProduct No

Caption: A decision-making workflow for selecting a suitable purification strategy for crude this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, NMR, etc.) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes IdentifyProblem Identify Problem IsPure->IdentifyProblem No LowYield Low Yield IdentifyProblem->LowYield LowPurity Low Purity IdentifyProblem->LowPurity Decomposition Decomposition IdentifyProblem->Decomposition OptimizeRecrystallization Optimize Recrystallization (Solvent, Cooling Rate) LowYield->OptimizeRecrystallization OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) LowPurity->OptimizeChroma ChangeMethod Change Purification Method (e.g., Distillation) Decomposition->ChangeMethod OptimizeRecrystallization->Start OptimizeChroma->Start ChangeMethod->Start

Caption: A logical flowchart for troubleshooting common issues encountered during the purification of this compound.

References

Common side products in the formylation of 2-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-phenylthiophene. The focus is on identifying and mitigating the formation of common side products to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the formylation of 2-phenylthiophene?

The major product of the formylation of 2-phenylthiophene, typically using the Vilsmeier-Haack or Duff reaction, is 2-phenylthiophene-5-carbaldehyde. Electrophilic substitution on the 2-substituted thiophene ring preferentially occurs at the C5 position due to electronic and steric factors.

Q2: What are the most common side products observed during the formylation of 2-phenylthiophene?

The most frequently encountered side products include:

  • Isomeric Monosubstituted Product: 2-Phenylthiophene-4-carbaldehyde may be formed as a minor isomer.

  • Disubstituted Product: Under certain conditions, diformylation can occur, leading to 2-phenylthiophene-4,5-dicarbaldehyde.

  • Polymeric/Tarry Materials: The acidic conditions of the reaction can induce polymerization of the electron-rich thiophene starting material or product.

  • Chlorinated Byproducts: In Vilsmeier-Haack reactions using phosphorus oxychloride (POCl₃), chlorination of the thiophene ring is a potential side reaction, especially at elevated temperatures.[1]

Q3: Which formylation method is generally preferred for 2-phenylthiophene?

The Vilsmeier-Haack reaction is often the method of choice for the formylation of electron-rich heterocycles like 2-phenylthiophene.[2] It typically proceeds under milder conditions and offers good yields compared to other methods.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 2-phenylthiophene, offering potential causes and solutions.

Issue 1: Low Yield of the Desired 2-Phenylthiophene-5-carbaldehyde

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[3]
Degradation of Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. It is best to prepare the reagent in situ and use it immediately.[3]
Formation of Tarry/Polymeric Byproducts This is often due to excessively harsh reaction conditions. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of reagents.[3] Consider using a less reactive formylating agent if polymerization is a persistent issue.
Difficult Product Isolation The product may be partially soluble in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent. If emulsions form, adding brine can help break them.

Issue 2: Presence of Significant Amounts of Isomeric Byproduct (2-Phenylthiophene-4-carbaldehyde)

Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can reduce the regioselectivity of the reaction. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Steric Hindrance While formylation at C5 is electronically favored, significant steric bulk on the phenyl ring could slightly favor substitution at the less hindered C4 position. This is generally a minor issue with an unsubstituted phenyl group.
Purification Challenge The isomers can be difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system or optimizing your column chromatography conditions (e.g., using a less polar solvent system and a longer column).

Issue 3: Formation of Di-formylated Product

Potential Cause Recommended Solution
Excess Vilsmeier Reagent Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the 2-phenylthiophene.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further formylation of the product.[1]
High Reaction Temperature Elevated temperatures can provide the activation energy for the less favorable second formylation. Maintain a low and controlled temperature throughout the reaction.[1]

Data Presentation: Common Side Products and Representative Yields

The following table summarizes the common side products and provides a qualitative representation of their expected yields under typical Vilsmeier-Haack conditions. Actual yields can vary significantly based on the specific reaction parameters.

Product Structure Typical Yield Range Notes
2-Phenylthiophene-5-carbaldehyde c1ccc(cc1)-c2ccc(s2)C=OMajor ProductThe desired product.
2-Phenylthiophene-4-carbaldehyde c1ccc(cc1)-c2cc(C=O)cs2Minor ByproductIsomeric impurity, often difficult to separate.
2-Phenylthiophene-4,5-dicarbaldehyde c1ccc(cc1)-c2c(C=O)c(C=O)s2Trace to MinorFormation is favored by excess reagent and longer reaction times.
Polymeric/Tarry Material N/AVariableA common issue leading to reduced yield and purification challenges.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Phenylthiophene

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Phenylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM) or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) to anhydrous DCE. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 2-Phenylthiophene: Dissolve 2-phenylthiophene (1.0 equivalent) in anhydrous DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[4]

Mandatory Visualization

Formylation_Pathway 2-Phenylthiophene 2-Phenylthiophene Desired_Product 2-Phenylthiophene-5-carbaldehyde 2-Phenylthiophene->Desired_Product Major Pathway Isomeric_Product 2-Phenylthiophene-4-carbaldehyde 2-Phenylthiophene->Isomeric_Product Minor Pathway Polymer Polymeric Byproducts 2-Phenylthiophene->Polymer Acidic Conditions Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Diformyl_Product 2-Phenylthiophene-4,5-dicarbaldehyde Desired_Product->Diformyl_Product Excess Reagent/ Longer Time

Caption: Reaction pathways in the formylation of 2-phenylthiophene.

Troubleshooting_Workflow Start Formylation of 2-Phenylthiophene Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Success Successful Synthesis Problem->Success No Check_Conditions Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Conditions Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Impure_Product->Optimize_Purification Check_Conditions->Start Retry Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common formylation issues.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 2-(Thiophen-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds with aryl or vinyl boronic acids, and the Heck reaction, for the vinylation of the thiophene or benzaldehyde rings.

Q2: Can the sulfur atom in the thiophene ring poison the palladium catalyst?

A2: Yes, sulfur-containing compounds, including thiophenes, can act as poisons for palladium catalysts by strongly coordinating to the metal center and inhibiting its catalytic activity. This can lead to lower reaction yields or complete reaction failure. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect by stabilizing the active palladium species.

Q3: What are the key factors to consider when selecting a catalyst system for a Suzuki-Miyaura coupling with this compound?

A3: The key factors for selecting a catalyst system for a Suzuki-Miyaura coupling include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphines like PPh₃, Buchwald ligands), the base (e.g., K₂CO₃, K₃PO₄), and the solvent system (e.g., dioxane/water, toluene/water). The reactivity of the coupling partner (aryl halide or triflate) also plays a significant role.

Q4: How can I minimize side reactions in a Heck reaction with this compound?

A4: Common side reactions in Heck reactions include double bond isomerization and the formation of palladium black (inactive catalyst). To minimize these, it is important to carefully select the ligand, control the reaction temperature, and ensure the reaction is performed under an inert atmosphere. The choice of base can also influence the outcome.

Q5: What are suitable catalysts for the reductive amination of this compound?

A5: Reductive amination of this compound can be achieved using various reducing agents. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the aldehyde in the presence of the imine intermediate. For catalytic reductive amination, transition metal catalysts based on nickel, iridium, or ruthenium can be employed with a hydrogen source.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield or no product. What are the possible causes and solutions?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed catalyst_check Check Catalyst Activity - Use fresh catalyst - Run a control reaction start->catalyst_check reagent_quality Verify Reagent Quality - Purity of boronic acid - Anhydrous solvents catalyst_check->reagent_quality Catalyst is active solution Improved Yield catalyst_check->solution New catalyst works reaction_conditions Optimize Reaction Conditions - Screen bases (K₂CO₃, K₃PO₄) - Vary solvent system - Adjust temperature reagent_quality->reaction_conditions Reagents are pure reagent_quality->solution Fresh reagents work side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling reaction_conditions->side_reactions Still low yield reaction_conditions->solution Optimization successful side_reactions->solution Mitigation successful

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst may have degraded. Use a fresh batch of catalyst or a different palladium source (e.g., move from Pd(PPh₃)₄ to a more active pre-catalyst).
Catalyst Poisoning The sulfur atom of the thiophene ring may be poisoning the catalyst. Try using more robust ligands like Buchwald's SPhos or XPhos, which can stabilize the catalyst.[1]
Poor Quality Reagents The boronic acid may have decomposed (protodeboronation). Check the purity by NMR. Use fresh, high-purity reagents and ensure solvents are anhydrous and degassed.
Inappropriate Base or Solvent The base may not be optimal for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the solvent system (e.g., dioxane/water, toluene/water) effectively dissolves all reactants.
Side Reactions Homocoupling of the boronic acid can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Protodeboronation can be minimized by using milder bases and lower temperatures.
Issue 2: Catalyst Deactivation in Heck Reaction

Question: During my Heck reaction with this compound, the solution turns black and the reaction stops. What is happening?

Answer: The formation of a black precipitate is indicative of the formation of palladium black, which is finely divided, inactive palladium metal. This leads to catalyst deactivation and cessation of the reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Reaction Temperature Excessive heat can promote the agglomeration of palladium nanoparticles into inactive palladium black. Try lowering the reaction temperature.
Absence of a Stabilizing Ligand Running the reaction "ligandless" can sometimes lead to catalyst decomposition. The addition of a suitable phosphine ligand (e.g., PPh₃, P(o-tol)₃) can stabilize the active Pd(0) species.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent The solvent can influence catalyst stability. Polar aprotic solvents like DMF or NMP are often good choices for Heck reactions as they can help stabilize the catalytic species.
Issue 3: Poor Selectivity in Reductive Amination

Question: My reductive amination of this compound with a primary amine is producing significant amounts of the dialkylated tertiary amine. How can I improve the selectivity for the secondary amine?

Answer: Over-alkylation is a common issue in reductive aminations. Several strategies can be employed to favor the formation of the desired secondary amine.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Direct Reductive Amination Conditions In a one-pot direct reductive amination, the initially formed secondary amine can compete with the starting primary amine for reaction with the aldehyde.
Solution 1: Stepwise Procedure: First, form the imine by reacting this compound with the primary amine (often with a dehydrating agent like MgSO₄), and then, in a separate step, add the reducing agent (e.g., NaBH₄).
Solution 2: Stoichiometry Control: Use a slight excess of the primary amine to outcompete the secondary amine for the aldehyde.
Reactivity of the Reducing Agent A highly reactive reducing agent might not differentiate well between the iminium ion and the starting aldehyde.
Solution: Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Data Presentation

Disclaimer: The following tables present representative data for catalyst systems in reactions involving thiophene derivatives. Optimal conditions for this compound may vary and require screening.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100>90
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9070-85
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O10080-95

Table 2: Representative Catalyst Systems for Heck Reaction of Thiophene Derivatives

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10075-90
PdCl₂P(o-tol)₃NaOAcNMP12080-95
Pd₂(dba)₃-K₂CO₃DMAc11070-85

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features
NaBH(OAc)₃DCE, THFMild and selective for iminium ions. Tolerates a wide range of functional groups.
NaBH₃CNMeOHEffective, but requires pH control (slightly acidic) and is toxic.
NaBH₄MeOH, EtOHLess expensive but can also reduce the starting aldehyde; often used in a two-step procedure after imine formation.
H₂/Catalyst (e.g., Pd/C, Ni)Various"Green" method, but may require higher pressures and temperatures and can sometimes lead to reduction of other functional groups.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

General Experimental Workflow

experimental_workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) reagents Add Solid Reagents - this compound - Boronic acid - Base - Catalyst/Ligand setup->reagents degas Degas System - Evacuate and backfill with inert gas (3x) reagents->degas solvent Add Degassed Solvent degas->solvent reaction Heat and Stir - Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purification Purification - Dry organic layer - Column chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (assuming a reactive halide is present on one of the rings, e.g., 2-(5-bromothiophen-2-yl)benzaldehyde) (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tol)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with argon or nitrogen three times.

  • Add the degassed DMF, followed by the bromo-substituted this compound, butyl acrylate, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add this compound and the primary amine in DCE.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add NaBH(OAc)₃ portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Logic

catalyst_selection Catalyst Selection Logic for this compound Reactions start Desired Transformation? suzuki Suzuki-Miyaura (C-C bond formation) start->suzuki heck Heck Reaction (Vinylation) start->heck red_am Reductive Amination (C-N bond formation) start->red_am suzuki_cat Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃) suzuki->suzuki_cat heck_cat Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) heck->heck_cat red_am_cat Reducing Agent (e.g., NaBH(OAc)₃) or H₂ + Metal Catalyst red_am->red_am_cat

Caption: Decision-making guide for initial catalyst selection.

References

Preventing oxidation of 2-(Thiophen-2-yl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Thiophen-2-yl)benzaldehyde to prevent its oxidation.

Troubleshooting Guide

Users encountering issues with the stability and purity of this compound can refer to the following troubleshooting guide for potential causes and solutions.

IssuePotential CauseRecommended Solution
Discoloration of the product (e.g., yellowing to brown) Formation of oxidation byproducts. Aldehydes are prone to air oxidation, which can be accelerated by light and elevated temperatures.Assess the purity of the material using the analytical methods described below. For future prevention, strictly adhere to the recommended storage conditions: store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a dark place at 2-8°C.
Appearance of crystalline precipitate in the liquid The primary oxidation product, 2-(Thiophen-2-yl)benzoic acid, is a solid at room temperature and may precipitate out of the aldehyde.Confirm the identity of the precipitate using analytical methods such as NMR or HPLC. If confirmed as the carboxylic acid, the aldehyde can be purified by distillation or chromatography. To prevent recurrence, review and improve storage and handling procedures to minimize exposure to air and light.
Inconsistent experimental results or reduced reactivity Degradation of this compound to its less reactive carboxylic acid form due to oxidation.Verify the purity of the aldehyde before use with the provided analytical protocols. If significant oxidation has occurred, purify the aldehyde. For sensitive reactions, it is recommended to use freshly purified or newly purchased material and to handle it under an inert atmosphere.
Unexpected peaks in analytical spectra (e.g., HPLC, NMR) Presence of impurities, most commonly the oxidation product 2-(Thiophen-2-yl)benzoic acid.Compare the spectra to reference spectra of the pure aldehyde and the potential carboxylic acid impurity. Use the provided HPLC and NMR methods to quantify the level of impurity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen. The storage temperature should be maintained between 2-8°C.[1]

Q2: What is the primary product of this compound oxidation?

A2: The primary oxidation product is 2-(Thiophen-2-yl)benzoic acid. This occurs when the aldehyde group is oxidized to a carboxylic acid group, a common degradation pathway for aldehydes exposed to air.[2][3]

Q3: Can antioxidants be used to prolong the shelf-life of this compound?

A3: While specific studies on this compound are not widely published, antioxidants are commonly used to stabilize other aromatic aldehydes like benzaldehyde. Small amounts of antioxidants such as hydroquinone or catechol have been shown to inhibit air oxidation.[4] However, the addition of any substance will alter the purity of the material. For most applications, stringent adherence to storage under an inert atmosphere at low temperatures is the most effective method. If an antioxidant is deemed necessary, small-scale stability studies should be performed to confirm compatibility and effectiveness.

Q4: How can I detect and quantify the oxidation of this compound?

A4: The extent of oxidation can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed experimental protocols provided in this guide can be used to separate and quantify this compound from its primary oxidation product, 2-(Thiophen-2-yl)benzoic acid.

Q5: My this compound has started to turn yellow. Is it still usable?

A5: A slight yellowing may indicate the initial stages of oxidation. While it might still be suitable for some less sensitive applications, it is crucial to assess its purity using the analytical methods outlined in this guide before use in critical experiments. For applications requiring high purity, it is recommended to purify the aldehyde or use a fresh batch.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This reverse-phase HPLC method is designed to separate and quantify this compound and its primary oxidation product, 2-(Thiophen-2-yl)benzoic acid.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound and 2-(Thiophen-2-yl)benzoic acid reference standards in 10 mL of acetonitrile to create 1 mg/mL stock solutions.

    • Prepare a mixed standard solution by diluting the stock solutions with acetonitrile to a final concentration of 0.1 mg/mL for each component.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample to be tested in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The percentage of the 2-(Thiophen-2-yl)benzoic acid impurity can be calculated based on the peak area percentages from the HPLC chromatogram.

Protocol 2: ¹H-NMR Spectroscopy for Detecting Oxidation

NMR spectroscopy can be used to detect the presence of the carboxylic acid impurity.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

Data Analysis:

  • This compound: The aldehyde proton will appear as a singlet at approximately 10.0 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm.

  • 2-(Thiophen-2-yl)benzoic acid: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm (and can be exchangeable with D₂O). The aromatic protons will show a different splitting pattern and chemical shifts compared to the aldehyde. By integrating the aldehyde proton peak and comparing it to the integration of the aromatic region (and accounting for the number of protons), the relative amount of the aldehyde can be estimated.

Visualizations

Oxidation_Pathway Aldehyde This compound Oxidation Oxidation (Air, Light, Heat) Aldehyde->Oxidation Carboxylic_Acid 2-(Thiophen-2-yl)benzoic acid Oxidation->Carboxylic_Acid

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Suspected Oxidation of This compound check_appearance Visual Inspection: Discoloration or Precipitate? start->check_appearance analytical_testing Perform HPLC and/or NMR Analysis check_appearance->analytical_testing Yes no_oxidation No Oxidation Confirmed check_appearance->no_oxidation No is_oxidized Oxidation Confirmed? analytical_testing->is_oxidized purify Purify by Distillation or Chromatography is_oxidized->purify Yes use_as_is Use with Caution (if purity is acceptable) is_oxidized->use_as_is No (minor impurities) is_oxidized->no_oxidation No review_storage Review and Improve Storage & Handling Procedures purify->review_storage use_as_is->review_storage

References

Technical Support Center: Troubleshooting the Biginelli Reaction with Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in the Biginelli reaction, particularly when using thiophene aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction and why are thiophene-containing products of interest?

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2][3] It is typically catalyzed by an acid.[1][2][3] Thiophene-containing DHPMs are of significant interest in medicinal chemistry due to their potential as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

Q2: Are low yields a common problem with the Biginelli reaction?

Yes, the classical Biginelli protocol, which often uses a catalytic amount of a strong mineral acid like HCl in ethanol, is known for sometimes producing low yields, especially with substituted aromatic and aliphatic aldehydes.[4][5] This has led to the development of numerous improved methods using various catalysts and reaction conditions to enhance yields.[4][5]

Q3: Can thiophene aldehydes be used in the Biginelli reaction?

Yes, heterocyclic aldehydes, including those derived from furan, pyridine, and thiophene, are known to be suitable substrates for the Biginelli reaction and generally provide acceptable yields of the corresponding DHPM products.[6]

Q4: What are the primary causes of low yields in the Biginelli reaction?

Several factors can contribute to low yields in the Biginelli reaction:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. Traditional Brønsted acids may not be as effective as modern Lewis acids or other catalytic systems for all substrates.[7]

  • Competing Side Reactions: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common side reaction that consumes starting materials.[7]

  • Incomplete Cyclization: The open-chain ureide intermediate may not efficiently cyclize to form the final dihydropyrimidine ring, particularly with sterically hindered substrates.[7]

  • Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the reaction's success.[8][9]

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde, is important to prevent unwanted side reactions.

Troubleshooting Guide for Low Yields with Thiophene Aldehydes

This guide addresses specific issues you may encounter when performing the Biginelli reaction with thiophene aldehydes.

Problem 1: Low yield of the desired dihydropyrimidinone product.

  • Possible Cause 1: Inefficient Catalyst.

    • Solution: The choice of catalyst is critical. While classical Brønsted acids can be used, various Lewis acids and other promoters have been shown to improve yields. Consider switching to a different catalytic system. For instance, lanthanide triflates like Yb(OTf)₃ have been reported to increase yields under solvent-free conditions.[10] Other effective catalysts include InCl₃, LiClO₄, and various solid-phase catalysts.[8][10]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: Systematically optimize the reaction conditions.

      • Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is traditionally used, aprotic solvents like acetonitrile or even solvent-free conditions have been shown to be effective.[9][11]

      • Temperature: Increasing the reaction temperature, such as refluxing in a suitable solvent, can provide the necessary activation energy for the reaction to proceed to completion, especially for the final cyclization step.[7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Possible Cause 3: Competing Side Reactions.

    • Solution: To favor the formation of the Biginelli product over the Knoevenagel condensation product, reaction conditions can be modified to promote the formation of the N-acyliminium ion intermediate from the aldehyde and urea.[7] The use of certain Lewis acids can help in this regard.

Problem 2: Formation of a significant amount of a byproduct.

  • Possible Cause: Knoevenagel Condensation Product.

    • Solution: This is a common side reaction. Changing the catalyst can alter the reaction pathway. Lewis acids are often more effective than Brønsted acids at promoting the desired Biginelli pathway.[7]

Data Presentation

Table 1: Effect of Catalyst on the Biginelli Reaction

CatalystConditionsYield (%)Reference
HClEthanol, RefluxOften low to moderate[4]
Yb(OTf)₃Solvent-freeHigh[10]
InCl₃Acetonitrile, RefluxHigh[10]
LiClO₄Acetonitrile, RefluxHigh[10]
B(C₆F₅)₃Ethanol, RefluxExcellent[12]

Table 2: Synthesis of a Thiophene-Containing Dihydropyrimidinone

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaConditionsYield (%)Reference
Thiophene-2-carboxaldehydeAcetylacetoneUreaSolvent and catalyst-free, 120-130°C, 8 hours66[13]

Experimental Protocols

General Procedure for the Biginelli Reaction with Thiophene-2-carboxaldehyde (Solvent-Free) [13]

  • Reactant Mixture: In a round-bottom flask, combine equimolar quantities of thiophene-2-carboxaldehyde (0.02 mol), acetylacetone (0.02 mol), and urea (0.02 mol).

  • Heating: Heat the mixture in an oil bath at 120-130°C for 8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:2) as the eluent.

  • Workup: After the reaction is complete, cool the reaction mixture to room temperature.

  • Isolation: Filter the precipitated product, wash with cold ethanol, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 5-acetyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one.

Visualizations

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene_Aldehyde Thiophene Aldehyde Acyliminium_Ion N-Acyliminium Ion Thiophene_Aldehyde->Acyliminium_Ion + Urea - H₂O Urea Urea Urea->Acyliminium_Ion beta_Ketoester β-Ketoester Open_Chain_Ureide Open-Chain Ureide beta_Ketoester->Open_Chain_Ureide Acyliminium_Ion->Open_Chain_Ureide + β-Ketoester DHPM Thiophene-DHPM Open_Chain_Ureide->DHPM Cyclization - H₂O

Caption: Mechanism of the Biginelli reaction with a thiophene aldehyde.

Troubleshooting_Workflow Start Low Yield in Biginelli Reaction with Thiophene Aldehyde Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Change_Catalyst Change Catalyst (e.g., Lewis Acid) Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions optimized? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Optimize Temperature, Solvent, and Time Check_Conditions->Optimize_Conditions No Check_Byproducts Are there significant byproducts? Check_Conditions->Check_Byproducts Yes Optimize_Conditions->Check_Byproducts Address_Byproducts Modify conditions to favor N-acyliminium ion formation Check_Byproducts->Address_Byproducts Yes End Improved Yield Check_Byproducts->End No Address_Byproducts->End

Caption: Troubleshooting workflow for low yields in the Biginelli reaction.

Logical_Relationships Biginelli_Reaction Biginelli Reaction Yield Catalyst Catalyst Choice Biginelli_Reaction->Catalyst Influences Solvent Solvent Polarity Biginelli_Reaction->Solvent Depends on Temperature Reaction Temperature Biginelli_Reaction->Temperature Affected by Side_Reactions Side Reactions (e.g., Knoevenagel) Biginelli_Reaction->Side_Reactions Inversely related to

References

Improving the efficiency of Sonogashira cross-coupling with thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira cross-coupling reactions with thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Sonogashira cross-coupling reaction? A Sonogashira coupling reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst in the presence of a base.

Q2: My Sonogashira reaction with a thiophene derivative is not working. What are the first things I should check? When a reaction fails, systematically check the following:

  • Inert Atmosphere: Ensure the reaction is conducted under strictly anaerobic and anhydrous conditions. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1] Thoroughly degas your solvent and run the reaction under an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity and activity of your reagents. The palladium catalyst, copper co-catalyst (if used), and the base should be fresh and properly stored. Impurities in the starting materials can poison the catalyst.

  • Catalyst Activity: If you observe the formation of a black precipitate ("palladium black"), this indicates catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions.

Q3: What is the general order of reactivity for halothiophenes in Sonogashira coupling? Similar to other aryl halides, the reactivity of halothiophenes follows the trend: I > Br > Cl.[2] Thienyl iodides are the most reactive and can often be coupled at room temperature, whereas bromides may require heating. Thienyl chlorides are the least reactive and typically necessitate more specialized and active catalytic systems.

Q4: I am using a dihalothiophene. How can I control the regioselectivity of the coupling? The C2 position of the thiophene ring is generally more reactive than the C3 position in palladium-catalyzed cross-coupling reactions.[3][4] This inherent reactivity difference can be exploited for regioselective monocoupling at the C2 position of substrates like 2,3-dihalothiophenes.[3][5] However, the choice of catalyst and ligand can also influence the regioselectivity, especially in more complex systems.[6]

Q5: Is a copper co-catalyst always necessary? No, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts.[2][7] These conditions may require specific ligands, such as bulky, electron-rich phosphines, to facilitate the catalytic cycle.[8]

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources such as Pd(PPh₃)₄.[1]
Poor Ligand Choice for Thiophene Substrate For electron-rich thiophenes or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[4][8][9]
Inappropriate Solvent Ensure all reagents are soluble in the chosen solvent. While amine bases can sometimes act as the solvent, co-solvents like THF, DMF, or toluene are common. Be aware that some solvents, like DMF, have been reported to slow down certain Sonogashira reactions.[1]
Insufficient or Inappropriate Base An amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the alkyne.[1] Ensure the base is dry and used in sufficient excess. For some copper-free systems, inorganic bases like Cs₂CO₃ may be effective.
Suboptimal Temperature While many Sonogashira reactions proceed at room temperature, less reactive substrates like bromothiophenes or sterically hindered thiophenes may require heating.[2][10] However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Low Reactivity of 3-Halothiophene 3-Bromothiophene is generally less reactive than 2-bromothiophene due to a stronger C-Br bond.[4][11] For these substrates, consider using a more active catalyst system, higher temperatures, or switching to the corresponding 3-iodothiophene if possible.
Problem 2: Formation of Side Products
Side Product Observed Potential Cause Troubleshooting Recommendation
Alkyne Homocoupling (Glaser Product) Presence of oxygen with a copper(I) co-catalyst.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Alternatively, switch to a copper-free protocol.[12]
"Palladium Black" Precipitate Catalyst decomposition due to impurities, high temperature, or unsuitable solvent.Use high-purity reagents and solvents. Anecdotal evidence suggests that THF may promote palladium black formation in some cases; consider an alternative solvent like triethylamine.[13] Lowering the reaction temperature might also be beneficial.
Hydrodehalogenation of Thiophene The halogen atom is replaced by hydrogen.This can occur under certain reaction conditions. Optimizing the catalyst, ligand, and base may help to suppress this side reaction.
Multiple Spots on TLC Could indicate a mixture of starting material, product, homocoupled alkyne, and other byproducts.If the starting material is unconsumed, the reaction may be too slow (see Problem 1). If multiple new spots appear, analyze the crude mixture by NMR or MS to identify the byproducts and address their formation accordingly (e.g., use copper-free conditions to avoid homocoupling).

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Sonogashira coupling, particularly with challenging thiophene substrates.

Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Halogenated Anilines (Illustrative for Heterocycles)

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-Et₃NTHF6012~70-85A standard, but sometimes less active, catalyst.
PdCl₂(PPh₃)₂-Et₃N/CuIDMF808~85-95A common and often more stable precatalyst.[14]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10012>95Effective for more challenging substrates.
Pd(OAc)₂SPhosK₃PO₄Toluene10016>90A versatile system for various cross-couplings.

This data is illustrative and based on general principles of palladium catalysis with challenging substrates. Actual yields will vary based on the specific thiophene derivative and alkyne used.

Table 2: Influence of Ligand on Copper-Free Sonogashira Coupling of 2-Iodothiophene

Palladium SourceLigandBaseSolventYield (%)
Pd(OAc)₂Aminopyrimidine-based ligand (L2)-Aqueous Buffer95 (conversion)
Pd(OAc)₂PPh₃Et₃NTHFModerate to Good
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneGood to Excellent

Data compiled from various sources, including a study on aqueous Sonogashira coupling.[15]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Bromothiophene
  • To a Schlenk flask, add the bromothiophene derivative (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Iodothiophene in an Aqueous Medium

This protocol is adapted from a literature procedure for bioconjugation and demonstrates a green chemistry approach.[15]

  • Prepare a stock solution of the aminopyrimidine-palladium(II) complex.

  • In a reaction vessel, combine the 2-iodothiophene (1.0 equiv) and the terminal alkyne (1.05 equiv) in an aqueous buffer (e.g., sodium phosphate buffer).

  • Add the palladium complex catalyst solution (e.g., to a final concentration of 30 mol%).

  • Stir the reaction at room temperature for 40 minutes.

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, the product can be extracted with an appropriate organic solvent and purified as necessary.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex (B) Pd(II) Complex (B) Pd(0)L2->Pd(II) Complex (B) Oxidative Addition (Ar-X) Alkynyl-Pd(II) Complex (C) Alkynyl-Pd(II) Complex (C) Pd(II) Complex (B)->Alkynyl-Pd(II) Complex (C) Transmetalation Alkynyl-Pd(II) Complex (C)->Pd(0)L2 Reductive Elimination (Product Out) Cu-X Cu-X Cu-Acetylide (F) Cu-Acetylide (F) Cu-Acetylide (F)->Pd(II) Complex (B) Cu-Acetylide (F)->Cu-X Enters Pd Cycle Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide (F) + Cu-X, Base Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira reaction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path decision decision issue issue solution solution start Start Experiment check_yield Reaction Complete? Analyze Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No side_products Side Products check_yield->side_products Yes, but impure success Successful Coupling check_yield->success Yes check_reagents Check Reagent Quality & Inert Conditions low_yield->check_reagents check_side_products Identify Side Products (e.g., Glaser Coupling) side_products->check_side_products optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_reagents->optimize_catalyst OK adjust_conditions Adjust Temp. & Solvent optimize_catalyst->adjust_conditions No Improvement rerun Re-run Optimized Reaction adjust_conditions->rerun use_cu_free Switch to Copper-Free Conditions check_side_products->use_cu_free Homocoupling use_cu_free->rerun rerun->check_yield

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-acetylbenzo[b]thiophenes from related aldehydes. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-acetylbenzo[b]thiophenes from aldehydes?

A1: The most prominently reported method is the Chemburkar synthesis, which proceeds via a multi-step reaction from a substituted 2-chlorobenzaldehyde.[1] Other potential, though less direct, routes might involve the acylation of a pre-formed benzo[b]thiophene ring, which could be synthesized from an aldehyde via various cyclization strategies.

Q2: I am experiencing low yields in the first step of the Chemburkar synthesis, the formation of 2-(tert-butylthio)benzaldehyde. What could be the issue?

A2: Low yields in the nucleophilic aromatic substitution of 2-chlorobenzaldehyde with tert-butylmercaptan can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Base strength: The choice and stoichiometry of the base are critical for the deprotonation of the thiol. A base that is too weak may not generate enough thiolate anion, while an excessively strong base could lead to side reactions with the aldehyde.

  • Purity of reagents: The presence of water or other impurities in the solvent or reagents can quench the base and hinder the reaction. Ensure all materials are anhydrous.

  • Side reactions: The aldehyde functionality is susceptible to side reactions.[2] Consider protecting the aldehyde group if yields remain low, although this adds extra steps to the synthesis.

Q3: The conversion of 2-(tert-butylthio)benzaldehyde to the disulfide derivative (2,2′-disulfanediyldibenzaldehyde) is not proceeding as expected. What should I check?

A3: This step typically involves the cleavage of the tert-butyl group with an acid like hydrobromic acid (HBr).[1] Potential issues include:

  • Acid concentration and temperature: The concentration of the acid and the reaction temperature are crucial parameters. Insufficiently strong acid or low temperatures may lead to an incomplete reaction. Conversely, overly harsh conditions could lead to degradation of the aldehyde.

  • Reaction time: Ensure the reaction is allowed to proceed to completion. Monitor via TLC to observe the disappearance of the starting material.

  • Work-up procedure: Proper quenching of the acid and extraction of the product are essential for isolating the disulfide in high purity.

Q4: My final cyclization and acylation step to form 2-acetylbenzo[b]thiophene is giving a complex mixture of products. What are the likely side reactions?

A4: The reaction of 2,2′-disulfanediyldibenzaldehyde with acetylacetone and chloroacetone is a complex, multi-component reaction.[1] Potential side reactions could include:

  • Self-condensation of acetylacetone: The basic conditions required for the reaction can promote the self-condensation of acetylacetone.

  • Unwanted alkylation: Chloroacetone is an alkylating agent and could potentially react at other nucleophilic sites.

  • Incomplete cyclization: Sub-optimal reaction conditions (temperature, base, solvent) may lead to incomplete formation of the benzo[b]thiophene ring.

  • Formation of regioisomers: Depending on the reaction mechanism, there might be a possibility of forming other isomers, although the desired 2-acetyl product is generally favored.

Troubleshooting Guides

Problem: Low Yield of 2-Acetylbenzo[b]thiophene
Potential Cause Troubleshooting Step
Inefficient Thioether Formation - Verify the purity and dryness of reagents and solvent. - Optimize the base and its stoichiometry. - Monitor the reaction to completion using TLC or GC-MS.
Incomplete Disulfide Formation - Ensure the correct concentration and temperature for the acid cleavage step. - Increase reaction time if starting material is still present.
Poor Cyclization/Acylation - Optimize the reaction temperature; too high may cause degradation, too low may be too slow. - Screen different bases and solvents to find the optimal conditions. - Control the rate of addition of reagents to minimize side reactions.
Product Loss During Work-up/Purification - Optimize the extraction and purification protocol. Recrystallization or column chromatography may be necessary.[3]
Problem: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting/Purification Strategy
Unreacted Starting Materials NMR, GC-MSOptimize reaction conditions for complete conversion. Purify by column chromatography or recrystallization.
Side-products from Acetylacetone NMR, LC-MSAdjust base concentration and reaction temperature. Purify by column chromatography.
Over-alkylated Products Mass SpectrometryUse a stoichiometric amount of chloroacetone. Purify by column chromatography.

Experimental Protocols

Key Experiment: Synthesis of 2-Acetylbenzo[b]thiophene (Chemburkar Method)[1][2][3]

Step 1: Synthesis of 2-(tert-butylthio)benzaldehyde

  • To a solution of 2-chlorobenzaldehyde in an appropriate anhydrous solvent (e.g., DMF), add tert-butyl mercaptan.

  • Add a suitable base (e.g., potassium carbonate) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-(tert-butylthio)benzaldehyde.

Step 2: Synthesis of 2,2′-disulfanediyldibenzaldehyde

  • Treat 2-(tert-butylthio)benzaldehyde with aqueous hydrobromic acid.

  • Heat the reaction mixture to facilitate the cleavage of the tert-butyl group and formation of the disulfide.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain 2,2′-disulfanediyldibenzaldehyde. A reported yield for this step is 97%.[1]

Step 3: Synthesis of 2-acetylbenzo[b]thiophene

  • To a solution of 2,2′-disulfanediyldibenzaldehyde in a suitable solvent (e.g., ethanol), add acetylacetone and chloroacetone.

  • Add a base (e.g., sodium hydroxide) and reflux the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield 2-acetylbenzo[b]thiophene. A reported yield for this final step is 94%.[1]

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Thioether Formation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Disulfide Formation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization & Acylation cluster_final Final Product start1 2-Chlorobenzaldehyde step1 Nucleophilic Aromatic Substitution start1->step1 start2 tert-Butyl Mercaptan start2->step1 int1 2-(tert-butylthio)benzaldehyde step1->int1 step2 Acid-mediated Cleavage & Dimerization int1->step2 int2 2,2'-disulfanediyldibenzaldehyde step2->int2 step3 Reaction with Acetylacetone & Chloroacetone int2->step3 final_product 2-Acetylbenzo[b]thiophene step3->final_product

Caption: Experimental workflow for the Chemburkar synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_step1 Analyze Step 1: Thioether Formation start->check_step1 check_step2 Analyze Step 2: Disulfide Formation start->check_step2 check_step3 Analyze Step 3: Cyclization/Acylation start->check_step3 check_purification Analyze Purification start->check_purification sol_reagents Verify Reagent Purity & Anhydrous Conditions check_step1->sol_reagents sol_conditions Optimize Reaction Conditions (Temp, Time, Base) check_step1->sol_conditions check_step2->sol_conditions check_step3->sol_conditions sol_side_reactions Investigate & Mitigate Side Reactions check_step3->sol_side_reactions sol_workup Refine Work-up & Purification Protocol check_purification->sol_workup

References

Technical Support Center: Solvent Effects on Condensation Reactions of Thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the condensation reactions of thiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions for thiophene-2-carbaldehyde?

A1: Thiophene-2-carbaldehyde readily participates in condensation reactions with various nucleophiles. The most common are Knoevenagel and Claisen-Schmidt condensations.[1][2][3] In these reactions, it reacts with active methylene compounds (like malononitrile or ethyl cyanoacetate) or enolizable ketones in the presence of a base to form α,β-unsaturated products.[4][5][6]

Q2: How does the choice of solvent affect the reaction yield and rate?

A2: The solvent plays a critical role in reaction outcomes. Polar aprotic solvents, such as dichloroethane, can stabilize electrophilic intermediates, often leading to higher yields and better regioselectivity.[1] For base-catalyzed reactions like the Knoevenagel condensation, polar protic solvents like ethanol are commonly used and can facilitate the necessary proton transfer steps.[1][4] In some cases, water can be an effective and environmentally friendly solvent, especially when combined with microwave irradiation to accelerate the reaction.[4][7] Solvent-free conditions have also been reported to produce quantitative yields, particularly in Claisen-Schmidt reactions, by increasing reactant concentration.[6][8]

Q3: What is the role of the thiophene ring in these condensation reactions?

A3: The electron-withdrawing nature of the sulfur-containing thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased electrophilicity accelerates the rate of nucleophilic attack by the deprotonated active methylene compound, thus promoting the condensation reaction.[1]

Q4: Which catalysts are typically used for these reactions?

A4: Base catalysts are most common for Knoevenagel and Claisen-Schmidt condensations.[1][3] Weak organic bases like piperidine are frequently used.[4][7] Inorganic bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are also effective, especially in aqueous or solvent-free systems.[4][8] For certain syntheses, Lewis acids may be employed, though this is more typical for the formation of the aldehyde itself rather than its subsequent condensation.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: My Knoevenagel condensation reaction with thiophene-2-carbaldehyde is showing very low yield. What are the potential causes and solutions?

  • Answer:

    • Insufficient Catalyst: The base catalyst is crucial for deprotonating the active methylene compound. Ensure the catalytic amount (typically 0.1 equivalents) is adequate.[4] For stubborn reactions, slightly increasing the catalyst loading may help.

    • Sub-optimal Temperature: Many reactions proceed at room temperature or with gentle refluxing in ethanol.[4] If the reactants are not fully soluble or the activation energy is high, increasing the temperature or switching to a higher-boiling solvent might be necessary.[1] For some systems, microwave irradiation can dramatically reduce reaction times and improve yields.[4][7]

    • Moisture Contamination: While some reactions work well in water, anhydrous conditions are critical in others, especially when using moisture-sensitive reagents or solvents like DMF.[1] Ensure your glassware is dry and use anhydrous solvents if required.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor yields. A slight excess of the active methylene compound (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.[4][7]

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: I am observing significant side products in my reaction mixture, making purification difficult. How can I minimize them?

  • Answer:

    • Self-Condensation: The active methylene compound or an enolizable ketone can potentially react with itself. This is more likely under harsh conditions (e.g., strong base, high temperature). Using milder conditions or a more reactive aldehyde can minimize this.[6]

    • Cannizzaro Reaction: When using a strong base like NaOH with an aldehyde that has no α-hydrogens (like thiophene-2-carbaldehyde), a disproportionation reaction can occur, especially with prolonged reaction times or excessive heat.[6] Using a weaker base (e.g., piperidine) or carefully controlling reaction time and temperature can prevent this.

    • Side Reactions with Solvent: Solvents like DMF, while effective, can sometimes participate in or promote side reactions, complicating purification.[1] Consider switching to a more inert solvent like chlorobenzene or toluene, which can also offer advantages in scalability and byproduct suppression.[1]

    • Purification Strategy: If side products are unavoidable, purification by recrystallization from a suitable solvent (e.g., ethanol) is often effective for solid products.[7] For oils or complex mixtures, column chromatography is the preferred method.

Issue 3: Incomplete Reaction

  • Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. How can I drive the reaction forward?

  • Answer:

    • Increase Reaction Time: While many condensations are rapid, some substrates require longer reaction times.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

    • Remove Water Byproduct: The condensation reaction produces water, which can be reversible. In a non-aqueous solvent, using a Dean-Stark apparatus to remove water can shift the equilibrium towards the product.

    • Change Catalyst/Solvent System: The combination of catalyst and solvent has a profound effect. If a piperidine/ethanol system is ineffective, switching to a stronger base like DBU or KOH, or a different solvent, may improve conversion.[4]

Data Presentation

Table 1: Solvent and Catalyst Effects on Knoevenagel Condensation Yields This table summarizes typical reaction conditions and yields for the Knoevenagel condensation of thiophene aldehydes with various active methylene compounds.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Thiophene-2-carbaldehydeCyanoacetic AcidKOH (20)Water75 (Microwave)20 min>95[4]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[4]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[4]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidine (10)EthanolReflux1-2 h-[7]
2-Nitrothiophene-3-carbaldehydeEthyl CyanoacetateBasic AluminaSolvent-free- (Microwave)3-5 min-[7]
2-Nitrothiophene-3-carbaldehydeBarbituric AcidNoneWaterReflux2-4 h-[7]

Table 2: Solvent Effects on Friedel-Crafts Acylation for Thiophene-2-carbaldehyde Synthesis This table shows how solvent choice impacts the yield and regioselectivity of the synthesis of the starting material itself.

SolventLewis AcidTemperature (°C)Yield (%)Regioselectivity (2- vs. 3-position)Reference
DichloroethanePOCl₃5085>99:1[1]
ChlorobenzeneSnCl₄257895:5[1]
TolueneAlCl₃06590:10[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate in Ethanol [4]

  • Materials: 5-Methyl-2-thiophenecarboxaldehyde, Ethyl cyanoacetate, Piperidine, Ethanol.

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Knoevenagel Condensation with Cyanoacetic Acid in Water [4]

  • Materials: Thiophene-2-carbaldehyde, Cyanoacetic acid, Potassium hydroxide (KOH), Deionized water, 1 M HCl.

  • Apparatus: Microwave reactor and appropriate sealed vessel.

  • Procedure:

    • In a microwave reactor vessel, combine thiophene-2-carbaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and KOH (0.2 eq) in deionized water.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 75 °C for 20 minutes with stirring.

    • After the reaction is complete, cool the vessel to room temperature.

    • Acidify the reaction mixture with 1 M HCl to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 3: Solvent-Free Claisen-Schmidt Condensation [6][8]

  • Materials: Cyclohexanone, Benzaldehyde (as a model aromatic aldehyde), Sodium Hydroxide (NaOH) solid pellets.

  • Apparatus: Mortar and Pestle.

  • Procedure:

    • In a clean and dry mortar, add cyclohexanone (e.g., 10 mmol).

    • Add the aromatic aldehyde (e.g., benzaldehyde, 20 mmol, 2.0 eq).

    • Add solid NaOH (2 mmol, 20 mol%).

    • Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature. The mixture will typically form a thick paste and then solidify.

    • Monitor the reaction by TLC.

    • Work up the reaction by adding water and filtering the solid product. The product can be purified by recrystallization from ethanol.

Mandatory Visualizations

Knoevenagel_Condensation_Mechanism ActiveMethylene Active Methylene (NC-CH2-COOEt) Enolate Enolate Anion ActiveMethylene->Enolate Deprotonation Base Base (B:) ThiopheneAldehyde Thiophene-2- carbaldehyde Intermediate Alkoxide Intermediate ThiopheneAldehyde->Intermediate Nucleophilic Attack ProtonatedBase Protonated Base (BH) AldolAdduct Aldol Adduct Intermediate->AldolAdduct FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct Water H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow start Start combine 1. Combine Aldehyde, Active Methylene Compound, and Solvent start->combine add_catalyst 2. Add Catalyst (e.g., Piperidine) combine->add_catalyst react 3. Stir at Appropriate Temp (Room Temp to Reflux) add_catalyst->react monitor 4. Monitor Progress by TLC react->monitor workup 5. Cool Reaction Mixture & Isolate Crude Product monitor->workup Upon Completion purify 6. Purify Product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: Generalized workflow for the Knoevenagel condensation.

References

Technical Support Center: Overcoming Issues in the One-Pot Synthesis of Polyheterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the one-pot synthesis of polyheterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the one-pot synthesis of polyheterocyclic compounds.

Issue 1: Low or No Product Yield

Q: My one-pot reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue in one-pot synthesis. A systematic approach to troubleshooting is crucial. Here are the potential causes and their solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

    • Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions for your specific substrates.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to side reactions or inhibit the catalyst.[1]

    • Solution: Ensure you are using reagents and solvents of the appropriate purity. If necessary, purify your starting materials before use. For reactions sensitive to moisture, use dry solvents and proper inert atmosphere techniques (e.g., nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates.[1]

    • Solution: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Decomposition: The desired polyheterocyclic compound may be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction for product degradation over time. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.

  • Catalyst Inactivity or Deactivation: The catalyst may not be active or could be deactivated during the reaction.

    • Solution: Verify the catalyst's activity. If deactivation is suspected, refer to the "Catalyst Deactivation and Poisoning" section below.

Below is a logical workflow for troubleshooting low-yield reactions:

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters check_conditions->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_mixing Evaluate Mixing Efficiency check_atmosphere->check_mixing Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate check_decomposition Check for Product Decomposition check_mixing->check_decomposition Mixing OK increase_stirring Increase Stirring Rate check_mixing->increase_stirring Inadequate check_decomposition->optimize_params No Decomposition modify_conditions Modify Reaction or Workup Conditions check_decomposition->modify_conditions Decomposition Detected end Yield Improved optimize_params->end purify_reagents->end improve_technique->end increase_stirring->end modify_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products and Side Reactions

Q: My one-pot reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products is a common challenge in one-pot synthesis where several reactive species are present simultaneously.

  • Competing Reaction Pathways: In multicomponent reactions, different reaction pathways can compete, leading to a variety of products.[3]

    • Solution: Adjusting the reaction temperature can favor one pathway over another.[3] The order of reagent addition can also be critical; sometimes, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3]

  • Lack of Regioselectivity: Unsymmetrical reactants can lead to the formation of regioisomers.

    • Solution: The choice of catalyst and solvent can significantly influence regioselectivity. Screening different catalysts and solvent systems is recommended. For example, in the synthesis of quinoxalines from unsymmetrical dicarbonyl compounds, regioselective product formation has been achieved in excellent yields.[4]

  • Side Reactions of Intermediates: Reactive intermediates generated in situ may undergo undesired side reactions.

    • Solution: Trapping the intermediate with a suitable reagent or modifying the reaction conditions to favor the desired subsequent reaction can minimize side products.

Issue 3: Catalyst Deactivation and Poisoning

Q: I suspect my catalyst is being deactivated during the reaction. What are the common causes and how can I prevent this?

A: Catalyst deactivation leads to a decrease in reaction rate and yield over time.[5] The primary mechanisms are poisoning, fouling, and thermal degradation.[1][6]

  • Poisoning: This occurs when impurities or even reactants/products strongly bind to the active sites of the catalyst.[1]

    • Common Poisons for Palladium Catalysts: Sulfur-containing compounds, nitrogen-containing heterocycles, carbon monoxide, cyanides, and halides are known poisons for palladium catalysts.[7]

    • Solution: Ensure the purity of all reactants and solvents. If a reactant or product is a known catalyst poison, a different catalyst or synthetic route may be necessary. In some cases, catalyst poisoning can be intentional to improve selectivity, as seen in the use of Lindlar's catalyst.[7]

  • Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[6][8]

    • Solution: Catalyst regeneration through controlled oxidation can often remove coke.[8] Optimizing reaction conditions to minimize high temperatures and long reaction times can also reduce coke formation.

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[1][6]

    • Solution: Operate the reaction at the lowest effective temperature. Choosing a catalyst with high thermal stability is also crucial.

Below is a diagram illustrating the common catalyst deactivation pathways:

catalyst_deactivation Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption) Deactivation->Poisoning Fouling Fouling (Coking) (Physical Deposition) Deactivation->Fouling Sintering Sintering (Thermal Degradation) Deactivation->Sintering Poisons Poisons: - Sulfur Compounds - Nitrogen Heterocycles - CO, Cyanides Poisoning->Poisons Coke Coke Precursors: - Unsaturated Hydrocarbons - Aldehydes/Ketones Fouling->Coke HighTemp High Temperature Sintering->HighTemp

Caption: Common pathways of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a one-pot synthesis approach? A: One-pot synthesis offers several advantages, including:

  • Increased Efficiency: It saves time and resources by avoiding lengthy separation and purification of intermediates.[7]

  • Improved Yield: Minimizing transfer steps reduces material loss, potentially leading to higher overall yields.[7]

  • Reduced Waste: Fewer purification steps lead to less solvent and material waste, aligning with the principles of green chemistry.[9]

  • Enhanced Safety: Reduced handling of potentially hazardous intermediates.

Q2: How do I choose the right solvent for a one-pot reaction with multiple steps? A: The solvent must be compatible with all reaction steps and reagents. Consider a solvent that can accommodate the solubility of all reactants and intermediates. Sometimes, a solvent mixture or a stepwise addition of a co-solvent is necessary. Green solvents like water, ethanol, or polyethylene glycol (PEG) are increasingly used in one-pot syntheses.[10]

Q3: My product is difficult to purify from the complex reaction mixture. What strategies can I use? A: Purification is a significant challenge in one-pot synthesis.

  • Crystallization: If the product is a solid, direct crystallization from the reaction mixture can be an effective purification method.

  • Chromatography: Column chromatography is a common method, but it can be time-consuming. Optimizing the eluent system is key.

  • Extraction: A carefully planned series of extractions can help remove unreacted starting materials and by-products.

  • Precipitation: In some cases, the product can be precipitated by adding an anti-solvent.

Q4: What is the difference between cascade, domino, and multicomponent reactions? A: These are all types of one-pot reactions:

  • Multicomponent Reactions (MCRs): Three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials.[11][12]

  • Cascade (or Domino) Reactions: A series of intramolecular or intermolecular reactions occur sequentially without the addition of new reagents or catalysts after the initial step.

  • One-Pot Stepwise Synthesis (OPSS): Reactants and reagents are added in a stepwise manner to the same reaction vessel, with each step proceeding under potentially different conditions.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction conditions on the yield of selected one-pot syntheses of polyheterocyclic compounds.

Table 1: Effect of Solvent and Temperature on the One-Pot Synthesis of Spirooxindoles

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1CH₃OHRoom Temp.893[6]
2H₂ORoom Temp.885[6]
3C₂H₅OHRoom Temp.598[6]
4CH₂Cl₂Room Temp.1570[6]
5CH₃CNRoom Temp.1575[6]
6EtOH25-Low[14]
7EtOHReflux10-2090-96[14]

Table 2: Optimization of Conditions for the One-Pot Synthesis of 1-Monosubstituted-1,2,3-Triazoles

EntryBase (equiv.)Solvent (v/v)Temperature (°C)Time (h)Yield (%)Reference
1K₃PO₄ (5)Toluene-MeOH (1:1)120480[14]
2KOH (5)Toluene-MeOH (1:1)1204861[14]
3KOH (5)Toluene12048<5[14]
4KOH (5)MeOH12048<5[14]
5KOH (5)Toluene-MeOH (1:3)1204872[14]
6KOH (5)Toluene-MeOH (1:3)1104865[14]
7KOH (5)Toluene-MeOH (1:3)1304879[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol describes a solvent-free, one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and an aldehyde.[3]

  • Reactants:

    • o-phenylenediamine (1 mmol)

    • Aromatic aldehyde (1 mmol)

  • Procedure:

    • In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) with a pestle at room temperature until the mixture turns into a melt.

    • Transfer the melt to a reaction vessel and heat at 140 °C for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • After completion, allow the melt to cool and wash it with water.

    • Crystallize the desired product from water at a low temperature.

    • Characterize the pure product by spectroscopic methods.

Protocol 2: One-Pot, Three-Component Synthesis of Fused Pyrazoles

This protocol outlines an environmentally benign, multicomponent strategy for the synthesis of fused pyrazole derivatives.

  • Reactants:

    • Aromatic aldehyde (1 mmol)

    • Tetronic acid (1 mmol)

    • Aryl hydrazine (1 mmol)

  • Procedure:

    • Combine the aromatic aldehyde, tetronic acid, and aryl hydrazine in a suitable solvent (e.g., water, under phase transfer catalysis).

    • Heat the reaction mixture under reflux or using microwave irradiation, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture.

    • Isolate the product by filtration and purify by recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows in one-pot synthesis.

one_pot_synthesis_types OnePot One-Pot Synthesis MCR Multicomponent Reaction (MCR) (≥3 reactants, one step) OnePot->MCR Cascade Cascade/Domino Reaction (Sequential, no further additions) OnePot->Cascade Stepwise One-Pot Stepwise Synthesis (OPSS) (Sequential additions & condition changes) OnePot->Stepwise

Caption: Types of one-pot synthesis strategies.

experimental_workflow_benzimidazole Start Start Grind Grind o-phenylenediamine & aldehyde at RT Start->Grind Heat Heat mixture at 140°C Grind->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool and Wash with Water Monitor->Cool Crystallize Crystallize from Water Cool->Crystallize End Pure Benzimidazole Crystallize->End

Caption: Experimental workflow for one-pot benzimidazole synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral data of 2-(Thiophen-2-yl)benzaldehyde with its parent structures, benzaldehyde and thiophene, as well as the related compound, thiophene-2-carbaldehyde. An in-depth interpretation of the spectrum of this compound is presented, highlighting the influence of the substituted aromatic rings on the chemical shifts and coupling patterns of the protons. This guide also includes a detailed experimental protocol for acquiring ¹H NMR spectra and a visual workflow for spectral interpretation.

Comparative ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR spectral data for benzaldehyde, thiophene, and thiophene-2-carbaldehyde, alongside predicted data for this compound. These predictions are based on the analysis of the constituent structural motifs and established principles of NMR spectroscopy. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aldehyde (-CHO)~10.1s-
H3'~7.5-7.6m-
H4'~7.4-7.5m-
H5'~7.6-7.7m-
H6'~8.0-8.1d~7.5
H3~7.2-7.3ddJ = 3.6, 1.2
H4~7.1-7.2ddJ = 5.0, 3.6
H5~7.4-7.5ddJ = 5.0, 1.2
Benzaldehyde [1]Aldehyde (-CHO)~10.0s-
H2, H6~7.87d7.7
H3, H5~7.54t7.5
H4~7.63t7.4
Thiophene H2, H5~7.36ddJ = 2.9, 1.4
H3, H4~7.18ddJ = 4.9, 2.9
Thiophene-2-carbaldehyde [2]Aldehyde (-CHO)9.95s-
H37.80-7.77m-
H47.22t4.3
H57.80-7.77m-

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzaldehyde and thiophene rings.

Aldehyde Proton: A singlet peak is expected to appear in the downfield region, around δ 10.1 ppm . This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the electronegative oxygen atom of the carbonyl group.[1] The presence of the thiophene ring at the ortho position may induce a slight variation in the chemical shift compared to unsubstituted benzaldehyde (δ ~10.0 ppm).[1]

Benzaldehyde Ring Protons: The four protons on the benzaldehyde ring (H3', H4', H5', and H6') will appear in the aromatic region, typically between δ 7.4 and 8.1 ppm . Due to the ortho-substitution, these protons are chemically non-equivalent and are expected to show complex splitting patterns (multiplets). The proton at the H6' position, being ortho to the aldehyde group, is expected to be the most deshielded and appear furthest downfield as a doublet.

Thiophene Ring Protons: The three protons on the thiophene ring (H3, H4, and H5) will also resonate in the aromatic region, likely between δ 7.1 and 7.5 ppm . These protons form a coupled spin system. H4 is expected to appear as a doublet of doublets due to coupling with both H3 and H5. H3 and H5 are also anticipated to be doublets of doublets, with coupling to H4 and a smaller long-range coupling to each other. The chemical shifts of these protons will be influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the benzaldehyde substituent.

Experimental Protocol for ¹H NMR Spectroscopy

A standard procedure for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline-correct the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the interpretation of a ¹H NMR spectrum, from the initial spectrum to the final structure elucidation.

G Workflow for 1H NMR Spectral Interpretation A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Identify Chemical Shifts (δ) B->C D Determine Integration (Relative Proton Ratios) B->D E Analyze Splitting Patterns (Multiplicity) B->E G Assign Peaks to Protons C->G D->G F Measure Coupling Constants (J) E->F F->G H Propose/Confirm Molecular Structure G->H

Caption: A flowchart outlining the systematic process of 1H NMR data analysis.

References

Comparative Analysis of 13C NMR Chemical Shifts for 2-(Thiophen-2-yl)benzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted 13C NMR chemical shifts for 2-(thiophen-2-yl)benzaldehyde with experimental data for its structural components, benzaldehyde and thiophene, as well as other relevant substituted benzaldehydes. This analysis is intended for researchers, scientists, and professionals in drug development and organic chemistry to aid in spectral interpretation and compound characterization.

Data Summary Table

The following table summarizes the experimental 13C NMR chemical shifts for this compound and its structural analogs. The data for the target compound are predicted based on the additive effects of the substituent groups and comparison with similar structures.

Carbon AtomThis compound (Predicted, ppm)Benzaldehyde (Experimental, ppm)[1][2]Thiophene (Experimental, ppm)[3]2-Methylbenzaldehyde (Experimental, ppm)[4]
Benzaldehyde Ring
C=O~192192.3-193.3
C-1~135136.5-133.8
C-2~138129.7-140.1
C-3~129129.0-131.7
C-4~134134.4-131.3
C-5~128129.0-133.9
C-6~130129.7-126.4
Thiophene Ring
C-2'~143-125.6-
C-3'~128-127.4-
C-4'~127-127.4-
C-5'~126-125.6-

Experimental Protocols

The experimental 13C NMR data cited in this guide were obtained under standard spectroscopic conditions. While specific parameters may vary between different sources, a general protocol is outlined below.

General 13C NMR Acquisition Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of organic compounds.[1][5] Other deuterated solvents such as DMSO-d₆ may also be used.[4]

  • Standard: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.0 ppm.[1]

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used to acquire 13C NMR spectra.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full relaxation of the carbon nuclei.

  • Number of Scans: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is often in the range of 1024 or more due to the low natural abundance of the ¹³C isotope.[5]

  • Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[5]

Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the structure of this compound and the predicted assignment of its 13C NMR chemical shifts.

G cluster_benzaldehyde Benzaldehyde Ring cluster_thiophene Thiophene Ring C1 C1 ~135 ppm C2 C2 ~138 ppm C1->C2 CHO C=O ~192 ppm C1->CHO C3 C3 ~129 ppm C2->C3 C2_prime C2' ~143 ppm C2->C2_prime C-C bond C4 C4 ~134 ppm C3->C4 C5 C5 ~128 ppm C4->C5 C6 C6 ~130 ppm C5->C6 C6->C1 C3_prime C3' ~128 ppm C2_prime->C3_prime C4_prime C4' ~127 ppm C3_prime->C4_prime C5_prime C5' ~126 ppm C4_prime->C5_prime S S C5_prime->S S->C2_prime

Caption: Predicted 13C NMR chemical shift assignments for this compound.

References

A Comparative Analysis of the Cytotoxicity of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various novel thiophene derivative compounds against several human cancer cell lines. The data presented is compiled from recent studies, offering an objective overview of the anti-cancer potential of these emerging therapeutic agents. This document is intended to aid researchers and professionals in drug development in identifying promising candidates for further investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of various thiophene derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. The following tables present the IC50 values of different series of thiophene derivatives against various cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity (IC50, µM) of Thiophene Derivatives Against Various Cancer Cell Lines

Compound IDHepG-2 (Liver)MCF-7 (Breast)NCI-H460 (Lung)SF-268 (CNS)HCT116 (Colon)Reference
Series 1
Compound 3-0.02---[1]
Compound 5-0.2---[1]
Compound 9c-0.01---[1]
Compound 11-1.6---[1]
Compound 13a-0.6---[1]
Compound 13c-0.4---[1]
Compound 17-0.01---[1]
Compound 19b-0.20---[1]
Series 2
Compound 4a66±1.2050±0.47---[2]
Compound 4b54±0.2550±0.53---[2]
Compound 14a57±0.1372±0.86---[2]
Compound 14b58±0.8765±0.45---[2]
Series 3
Compound 9a-----[3]
Compound 9c-----[3]
Compound 12a-----[3]
Compound 14-----[3]
Series 4
Compound 8b-----[4]
Series 5
Compound 11a----10.82[5]
Compound 15----8.76[5]
Compound 16----17.75[5]
Doxorubicin (Ref)----5.23[5]

Note: The antitumor evaluations for compounds 9a, 9c, 12a, and 14 showed they possessed the highest potencies against MCF-7, NCI-H460, and SF-268 cell lines among the tested compounds in their study, though specific IC50 values were not detailed in the abstract.[3] Compound 8b from Series 4 showed an IC50 of 51.54 ± 0.276.[4]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the referenced studies, providing a framework for the replication and validation of these findings.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of the synthesized thiophene derivatives were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Synthesized thiophene derivative compounds

  • Human cancer cell lines (e.g., MCF-7, HepG-2, NCI-H460, SF-268)

  • Roswell Park Memorial Institute (RPMI-1640) or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were cultured in RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded into 96-well plates at a density of 5x10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The thiophene derivatives were dissolved in DMSO to prepare stock solutions. These were then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells contained medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates were incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10 µL of the MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals that had formed.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

Several studies indicate that thiophene derivatives can induce apoptosis in cancer cells. One of the investigated mechanisms is the intrinsic apoptotic pathway, which is initiated by intracellular signals in response to cellular stress.

Intrinsic_Apoptotic_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome Thiophene Thiophene Derivative (F8) ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito_Depol Mitochondrial Depolarization ROS->Mito_Depol Cyto_C Cytochrome c Release Mito_Depol->Cyto_C Apoptosome Apoptosome Formation Cyto_C->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptotic pathway induced by a thiophene derivative.

This diagram illustrates the proposed mechanism by which the thiophene derivative F8 induces apoptosis in human acute lymphoblastic leukemia cells.[6][7] The compound triggers an increase in reactive oxygen species (ROS), leading to mitochondrial depolarization and the release of cytochrome c.[8] This, in turn, initiates the caspase cascade, culminating in programmed cell death.[7]

References

Comparative Antifungal Activity of 2-Arylbenzothiazoles Derived from Thiophene Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antifungal activity of 2-arylbenzothiazoles derived from thiophene aldehydes against established antifungal agents. This analysis is supported by experimental data on their minimum inhibitory concentrations (MIC), detailed experimental protocols, and visualizations of key biological and experimental processes.

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Benzothiazole derivatives, a class of heterocyclic compounds, have shown a wide range of pharmacological activities, including promising antifungal properties. This guide focuses on a specific subset of these compounds: 2-arylbenzothiazoles synthesized from thiophene aldehydes, and evaluates their potential as effective antifungal candidates.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro antifungal efficacy of newly synthesized 2-arylbenzothiazole derivatives containing a thiophene moiety was evaluated against several clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined and compared with standard antifungal drugs, fluconazole and itraconazole. The results are summarized in the table below.

CompoundFungal StrainMIC (µg/mL)Standard AntifungalFungal StrainMIC (µg/mL)
2-(Thiophen-2-yl)benzo[d]thiazoleCandida albicans125FluconazoleCandida albicans0.25 - 16
Thiophene-containing Benzothiazole DerivativeAspergillus fumigatus6.25ItraconazoleAspergillus fumigatus0.12 - >16
Thiophene-containing Benzothiazole DerivativeFusarium oxysporum6.25---
2-Aminothiophene DerivativeCandida spp.100 - 200---

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

The synthesized thiophene-containing benzothiazole derivatives demonstrated a range of antifungal activities. Notably, certain derivatives exhibited potent activity against Aspergillus fumigatus and Fusarium oxysporum, with MIC values as low as 6.25 µg/mL[1]. In comparison, a benzothiazole derivative showed moderate activity against Candida albicans with an MIC of 125 µg/mL[2]. The activity of 2-aminothiophene derivatives against Candida species was observed at higher concentrations (100-200 µg/mL)[3]. Standard antifungal agents like fluconazole and itraconazole show a broad range of MICs depending on the specific fungal strain and resistance patterns[4][5].

Experimental Protocols

This section details the methodologies for the synthesis of 2-arylbenzothiazoles and the subsequent evaluation of their antifungal activity.

Synthesis of 2-Arylbenzothiazoles Derived from Thiophene Aldehydes

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with a thiophene aldehyde.

General Procedure:

  • An equimolar mixture of 2-aminothiophenol and the desired thiophene aldehyde is prepared.

  • The mixture is subjected to reaction conditions that can vary based on the specific desired product and desired yield. Common methods include:

    • Microwave-assisted synthesis: The reactants are mixed, potentially with a catalyst, and irradiated in a microwave reactor. This method often leads to shorter reaction times and higher yields[6].

    • Conventional heating: The reactants are refluxed in a suitable solvent (e.g., ethanol, dimethylformamide) with or without a catalyst.

  • Upon completion of the reaction, the mixture is cooled, and the solid product is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 2-arylbenzothiazole derivative.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells.

  • Preparation of Microdilution Plates: The synthesized compounds and standard antifungal drugs are serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the synthesis workflow, the antifungal testing process, and a key mechanism of action.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Processing cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Reaction Condensation Reaction 2-Aminothiophenol->Condensation Reaction Thiophene Aldehyde Thiophene Aldehyde Thiophene Aldehyde->Condensation Reaction Purification Purification Condensation Reaction->Purification 2-Arylbenzothiazole 2-Arylbenzothiazole Purification->2-Arylbenzothiazole

Caption: General workflow for the synthesis of 2-arylbenzothiazoles.

Antifungal_Testing_Workflow Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation of Microtiter Plates Inoculation of Microtiter Plates Inoculum Preparation->Inoculation of Microtiter Plates Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation of Microtiter Plates Incubation Incubation Inoculation of Microtiter Plates->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for antifungal susceptibility testing.

Many benzothiazole derivatives, similar to azole antifungals, are believed to exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains 2-Arylbenzothiazole 2-Arylbenzothiazole Inhibition Inhibition 2-Arylbenzothiazole->Inhibition Inhibition->CYP51

Caption: Proposed mechanism of action via CYP51 inhibition.

References

A Comparative Guide to Experimental and Computational Properties of Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally measured and computationally predicted properties of thiophene aldehydes, with a focus on the widely studied thiophene-2-carbaldehyde . By juxtaposing empirical data with theoretical values, this document aims to offer a comprehensive understanding of the molecule's structural, spectroscopic, and electronic characteristics, highlighting the predictive power and limitations of modern computational methods.

Methodologies: Experimental and Computational Protocols

A robust comparison relies on well-defined methodologies for both laboratory measurements and computational modeling.

Experimental Protocols

Standard analytical techniques are employed to characterize thiophene aldehydes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : A 5–10 mg sample of thiophene-2-carbaldehyde is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

    • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] ¹H spectra provide information on proton environments and coupling, while ¹³C spectra reveal the chemical shifts of carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Sample Preparation : For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is made by grinding a small amount of the compound with KBr powder and pressing it into a disk.[2]

    • Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹) using an FT-IR spectrometer.[2] This analysis identifies characteristic vibrational frequencies of functional groups, such as the prominent C=O stretch of the aldehyde.

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or hexane.

    • Data Acquisition : The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–800 nm, to determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

Computational Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting molecular properties.

  • Software : Calculations are commonly performed using software packages like Gaussian, ORCA, or ADF.

  • Methodology :

    • Geometry Optimization : The molecular structure is first optimized to find its lowest energy conformation. This is typically done using DFT with a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3]

    • Frequency Calculations : Following optimization, vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • NMR and Electronic Properties : NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4] Electronic properties like the dipole moment, HOMO-LUMO energies, and UV-Vis spectra (via Time-Dependent DFT or TD-DFT) are also computed.[4][5]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and computed data for thiophene-2-carbaldehyde, providing a direct comparison.

Table 1: Spectroscopic Properties
PropertyExperimental ValueComputed Value (Method)
¹H NMR (δ, ppm in CDCl₃)
Aldehyde-H9.95[1]Typically within ±0.2-0.5 ppm of experimental
Thiophene H57.80–7.77 (m)[1]Values are highly dependent on the exact computational model
Thiophene H37.80–7.77 (m)[1]and solvent effects.
Thiophene H47.22 (t)[1]
¹³C NMR (δ, ppm in CDCl₃)
C=O (Aldehyde)183.1[1]Generally good agreement is found for ¹³C shifts.
C2 (Thiophene)144.0[1]
C5 (Thiophene)136.5[1]
C3 (Thiophene)135.2[1]
C4 (Thiophene)128.4[1]
FT-IR (cm⁻¹)
C=O Stretch1665[6]~1698 (B3LYP/6-311++G(d,p), scaled)
UV-Vis (λmax, nm) ~260-285 (in ethanol/hexane)~256 (TD-DFT/B3LYP)[4]

Note: Computed spectroscopic values often require scaling factors (for IR) or can show deviations due to solvent effects and the limitations of the theoretical model, especially for UV-Vis spectra in thiophenes.[7]

Table 2: Structural and Electronic Properties
PropertyExperimental ValueComputed Value (Method)
Bond Lengths (Å) (B3LYP/cc-PVTZ for thiophene ring) [8]
C-S1.7141.722
C=C1.3701.376
C-C1.4231.421
Bond Angles (°) (B3LYP/cc-PVTZ for thiophene ring) [8]
C-S-C92.292.2
C-C-S111.5111.4
C-C-C112.4112.5
Electronic Properties
Dipole Moment (Debye)0.55 (for Thiophene)0.5654 (CCSD/cc-pVTZ for Thiophene)[9]
HOMO-LUMO Gap (eV)Not directly measured5.0 - 5.5 (DFT/B3LYP for related derivatives)[10]

Note: Structural parameters for the parent thiophene molecule show excellent agreement between high-level computation and experimental results.[8] The addition of the aldehyde group modifies this geometry, but the underlying accuracy of DFT for the ring structure is well-established.

Mandatory Visualizations

Diagrams help clarify complex workflows and relationships in the comparative analysis.

Workflow_Comparison cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis/Purification of Thiophene Aldehyde exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_data Experimental Data Set exp_nmr->exp_data exp_ftir->exp_data exp_uv->exp_data analysis Comparative Analysis (Validation & Interpretation) exp_data->analysis comp_model Build Molecular Model comp_opt Geometry Optimization (DFT/B3LYP) comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_props Property Calculation (NMR, TD-DFT) comp_freq->comp_props comp_data Computed Data Set comp_props->comp_data comp_data->analysis

Caption: Workflow for comparing experimental and computational data.

DFT_Prediction_Logic cluster_outputs Predicted Properties input Input: Thiophene Aldehyde Structure Method (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) dft_engine Quantum Chemistry Engine (e.g., Gaussian) input->dft_engine out_geom Optimized Geometry (Bond Lengths, Angles) dft_engine->out_geom out_spec Spectra (IR, NMR, UV-Vis) dft_engine->out_spec out_elec Electronic Properties (HOMO/LUMO, Dipole) dft_engine->out_elec validation Validation against Experimental Data out_geom->validation out_spec->validation out_elec->validation

Caption: Logic diagram for DFT-based property prediction.

Discussion and Conclusion

The comparison between experimental and computational data for thiophene aldehydes reveals several key insights for researchers.

  • Structural Parameters : DFT calculations provide highly accurate predictions for the geometric parameters (bond lengths and angles) of the thiophene ring, often rivaling the precision of experimental methods like X-ray crystallography for small molecules.[8]

  • Vibrational Frequencies : Computed IR frequencies are systematically higher than experimental values due to the harmonic approximation used in calculations. However, when a uniform scaling factor (typically ~0.96-0.98 for B3LYP) is applied, the predicted spectrum shows excellent agreement with the experimental one, allowing for reliable peak assignments. The characteristic aldehyde C=O stretch is well-predicted using this approach.

  • NMR Spectra : The GIAO method for computing NMR spectra is a powerful tool. While absolute chemical shifts can deviate slightly, the relative ordering of peaks and the prediction of coupling patterns are generally very accurate, aiding significantly in spectral interpretation.

  • Electronic Properties : TD-DFT is a cost-effective method for predicting UV-Vis spectra, but its accuracy for thiophene-based systems can be problematic. It has been shown that standard functionals may incorrectly order the key electronic excited states, affecting the predicted absorption maxima and oscillator strengths.[7] Therefore, while TD-DFT provides a good qualitative picture, quantitative agreement with experimental λmax can be challenging and may require benchmarking with higher-level methods or specialized functionals. Computed dipole moments and HOMO-LUMO gaps are valuable for understanding molecular polarity and reactivity, respectively.

References

Unveiling the Anticancer Potential of Benzothiophene Acrylonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have synthesized and evaluated a novel series of benzothiophene acrylonitrile analogs, revealing potent anticancer activity against a wide range of human cancer cell lines. Several of these analogs have demonstrated significant growth inhibition at nanomolar concentrations, suggesting their potential as promising candidates for further drug development. The primary mechanism of action appears to be the disruption of microtubule dynamics through interference with tubulin polymerization.[1][2][3]

This guide provides a comparative analysis of the most promising benzothiophene acrylonitrile analogs, summarizing their biological activity and detailing the experimental protocols used for their evaluation. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Comparative Anticancer Activity

A library of benzothiophene acrylonitrile analogs was screened for anticancer activity against a panel of 60 human cancer cell lines. Three compounds, designated as 5, 6, and 13, emerged as particularly potent, exhibiting significant growth inhibition across numerous cancer types.[1][2][3] The 50% growth inhibition (GI50) values for these compounds are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analog 5

Cancer TypeCell LineGI50 (nM)
LeukemiaCCRF-CEM10.0
LeukemiaHL-60(TB)10.0
LeukemiaK-56210.0
LeukemiaMOLT-410.0
LeukemiaRPMI-822610.0
LeukemiaSR10.0
Colon CancerCOLO 205<10.0
Colon CancerHCT-11612.3
Colon CancerHCT-1522.8
Colon CancerHT2922.8
Colon CancerKM1210.4
Colon CancerSW-62017.5
CNS CancerSF-26820.3
CNS CancerSF-29510.0
CNS CancerSF-53910.0
CNS CancerSNB-1910.0
CNS CancerSNB-7510.0
CNS CancerU25110.0
Prostate CancerPC-321.1
Prostate CancerDU-14522.1

Analog 5 is identified as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[1][4]

Table 2: In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analog 6

Cancer TypeCell LineGI50 (nM)
LeukemiaCCRF-CEM22.9
LeukemiaHL-60(TB)21.2
LeukemiaK-56222.1
LeukemiaMOLT-422.4
LeukemiaRPMI-822621.5
LeukemiaSR22.6
CNS CancerSF-26832.8
CNS CancerSF-29529.8
CNS CancerSF-53930.6
CNS CancerSNB-1930.7
CNS CancerSNB-7531.2
CNS CancerU25133.1
Prostate CancerPC-347.9
Prostate CancerDU-14550.0

Analog 6 is identified as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile.[1][4]

Table 3: In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analog 13

Cancer TypeCell LineGI50 (nM)
LeukemiaCCRF-CEM<10.0
LeukemiaHL-60(TB)<10.0
LeukemiaK-562<10.0
LeukemiaMOLT-4<10.0
LeukemiaRPMI-8226<10.0
LeukemiaSR<10.0
Colon CancerCOLO 205<10.0
Colon CancerHCT-116<10.0
Colon CancerHCT-15<10.0
Colon CancerHT29<10.0
Colon CancerKM12<10.0
Colon CancerSW-620<10.0
CNS CancerSF-268<10.0
CNS CancerSF-295<10.0
CNS CancerSF-539<10.0
CNS CancerSNB-19<10.0
CNS CancerSNB-75<10.0
CNS CancerU251<10.0
Prostate CancerPC-3<10.0
Prostate CancerDU-145<10.0
Breast CancerT-47D>100

Analog 13 is identified as E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile.[1]

Mechanism of Action: Targeting Microtubules

The cytotoxic effects of these benzothiophene acrylonitrile analogs are believed to stem from their interaction with the microtubule system within eukaryotic cells.[1] Microtubules are crucial for various cellular functions, most notably cell division (mitosis).[1] By interfering with tubulin polymerization, these compounds disrupt the normal formation and function of microtubules, leading to mitotic arrest and subsequent cell death.[1]

Interestingly, these compounds appear to overcome P-glycoprotein (P-gp)-mediated resistance, a common mechanism by which cancer cells evade the effects of chemotherapy.[1][2][3] This was demonstrated by their equipotent inhibition of OVCAR8 and NCI/ADR-Res cell growth.[1][2][3] Furthermore, treatment with analog 6 was observed to induce cell death through a process resembling mitotic catastrophe, an atypical form of apoptosis.[1] This is particularly significant as many cancers develop resistance to conventional apoptosis-inducing therapies.[1]

G Proposed Mechanism of Action of Benzothiophene Acrylonitrile Analogs cluster_0 Benzothiophene Acrylonitrile Analogs cluster_1 Cellular Processes Analog Analogs 5, 6, 13 Tubulin Tubulin Analog->Tubulin Inhibit Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Cell_Death Cell Death (Mitotic Catastrophe) Mitosis->Cell_Death Arrest leads to

Caption: Proposed mechanism of action for benzothiophene acrylonitrile analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

NCI-60 Human Tumor Cell Line Screen

The primary anticancer activity of the benzothiophene acrylonitrile analogs was determined using the National Cancer Institute's 60 human tumor cell line screen.

G NCI-60 Cell Line Screen Workflow start Prepare 60 human cancer cell lines in microtiter plates add_compounds Add benzothiophene acrylonitrile analogs at various concentrations start->add_compounds incubate Incubate for 48 hours add_compounds->incubate stain Fix cells and stain with Sulforhodamine B (SRB) incubate->stain measure Measure absorbance to determine cell viability stain->measure calculate Calculate GI50 values measure->calculate

Caption: Workflow for the NCI-60 human tumor cell line screen.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well.

  • Compound Addition: After 24 hours, the synthesized benzothiophene acrylonitrile analogs are added to the plates at five different concentrations.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Fixation and Staining: Adherent cells are fixed by adding cold trichloroacetic acid (TCA). After washing, the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: The protein-bound dye is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in the net cell growth, is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay was used to confirm the inhibitory effect of the analogs on tubulin polymerization.

Protocol:

  • Reaction Mixture: Purified tubulin is suspended in a glutamate-based buffer.

  • Compound Addition: The benzothiophene acrylonitrile analogs, or control compounds (e.g., docetaxel, vinblastine), are added to the tubulin solution.

  • Initiation of Polymerization: The polymerization is initiated by the addition of GTP.

  • Monitoring: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Analysis: The extent of inhibition of tubulin polymerization by the test compounds is determined by comparing the absorbance changes to those of the control samples.

Immunofluorescence Staining for Tubulin

This technique was employed to visualize the effects of the compounds on the microtubule network within cancer cells.

Protocol:

  • Cell Culture and Treatment: Prostate cancer cells (PC3) are grown on coverslips and treated with the benzothiophene acrylonitrile analogs at various concentrations for 24 hours.

  • Fixation and Permeabilization: The cells are fixed with methanol and permeabilized with a Triton X-100 solution.

  • Antibody Staining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. Changes in the microtubule structure are observed and documented.

Conclusion

Benzothiophene acrylonitrile analogs, particularly compounds 5, 6, and 13, have demonstrated potent in vitro anticancer activity.[1][2][3] Their ability to inhibit tubulin polymerization and overcome P-gp-mediated resistance makes them an attractive class of compounds for the development of new anticancer therapies. Further investigation into their in vivo efficacy and safety profiles is warranted.

References

A Comparative Guide to the Spectroscopic Data of Benzaldehyde and Thiophene-2-carbaldehyde as Precursors for the Analysis of 2-((thiophen-2-yl)selanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzaldehyde and thiophene-2-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Solvent
Benzaldehyde ~10.0 (s, 1H)[1]~7.5-8.0 (m, 5H)[1]CDCl₃
Thiophene-2-carbaldehyde ~9.95 (s, 1H)[2]~7.22 (t, 1H), ~7.80-7.77 (m, 2H)[2]CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
Benzaldehyde ~191-194[3]~127-135 (multiple signals)[3]CDCl₃
Thiophene-2-carbaldehyde ~183.1[2]~128.4, 135.2, 136.5, 144.0[2]CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Benzaldehyde ~1700[4]~2700-2750[4]~3000-3100[4]
Thiophene-2-carbaldehyde ~1665 (Reported for a derivative)Not specifiedNot specified

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
Benzaldehyde 106 [M]⁺105 [M-H]⁺, 77 [C₆H₅]⁺Not specified
Thiophene-2-carbaldehyde 112 [M]⁺111 [M-H]⁺, 83 [C₄H₃S]⁺Electron Ionization[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[6] It is advisable to first dissolve the sample in a small vial and then transfer the solution to the NMR tube using a pipette with a filter plug to remove any particulate matter.

  • Instrument Setup : The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is typically used. The spectral width is set to encompass all expected proton resonances. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

    • Thin Film (for liquids) : A small drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.[8]

    • Attenuated Total Reflectance (ATR) : The sample (solid or liquid) is placed in direct contact with the ATR crystal (e.g., diamond or germanium).[9]

  • Instrument Setup : An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Data Acquisition : The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to a spectrum using a Fourier transform.[10]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is usually low, in the range of µg/mL to ng/mL.

  • Sample Introduction : The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[11]

  • Ionization : The sample molecules are ionized using a suitable technique. Common methods for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[12]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates a typical workflow for the spectroscopic analysis of a target compound and its comparison with known alternatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Analysis Target Target Compound (e.g., 2-((thiophen-2-yl)selanyl)benzaldehyde) NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Alt1 Alternative 1 (e.g., Benzaldehyde) Alt1->NMR Alt1->IR Alt1->MS Alt2 Alternative 2 (e.g., Thiophene-2-carbaldehyde) Alt2->NMR Alt2->IR Alt2->MS Compare Compare Spectroscopic Data NMR->Compare IR->Compare MS->Compare Identify Identify Key Structural Features Compare->Identify Characterize Characterize Target Compound Identify->Characterize

Caption: Experimental workflow for spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of 2-(Thiophen-2-yl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper disposal of 2-(Thiophen-2-yl)benzaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

Key Hazards and Safety Data

Hazard CategoryGHS Hazard StatementPrecautionary Measures (P-statements)
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Acute Inhalation Toxicity H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Specific Target Organ Toxicity H335: May cause respiratory irritationP312: Call a POISON CENTER or doctor/physician if you feel unwell.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.
Flammability H227: Combustible liquidP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is a synthesis of best practices derived from safety data sheets of analogous compounds.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for assistance.

3. Waste Collection and Storage:

  • Collect all waste containing this compound, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

4. Final Disposal:

  • All waste must be disposed of as hazardous waste.[1][2][3]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4]

  • Provide the waste disposal company with a complete and accurate description of the waste.

  • Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.

  • Empty containers should be treated as hazardous waste and disposed of accordingly, as they may retain product residue.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemically Resistant Gloves - Lab Coat start->ppe spill_check Spill Occurs? ppe->spill_check handle_spill Contain and Absorb Spill with Inert Material spill_check->handle_spill Yes collect_waste Collect Waste in a Labeled, Sealed Container spill_check->collect_waste No handle_spill->collect_waste store_waste Store Waste in a Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs final_disposal Dispose of as Hazardous Waste per Regulations contact_ehs->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety data for structurally similar compounds, including 2-thiophenecarboxaldehyde and benzaldehyde, due to the limited availability of a specific Safety Data Sheet (SDS) for 2-(Thiophen-2-yl)benzaldehyde. Researchers should always consult a certified SDS for the specific compound and conduct a thorough risk assessment before handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, operation, and disposal.

Hazard Profile

Based on available data for analogous compounds, this compound is anticipated to present the following hazards.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Signal Word Warning

Pictograms:

alt text

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of protection varies depending on the specific laboratory operation.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator in case of dust/aerosol generation
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a certified chemical fume hood
Handling Solutions Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for safety. The following step-by-step guidance covers the lifecycle of the chemical in the laboratory, from receipt to disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Clear the work area of any unnecessary equipment or chemicals.

    • Assemble all necessary materials: analytical balance, weigh paper or boat, spatula, appropriate glassware, stir bar, and selected solvent.

    • Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting" and "Dissolving in Solvent."

  • Weighing:

    • Tare a clean weigh paper or boat on the analytical balance.

    • Carefully transfer the desired amount of this compound.

    • Record the precise weight.

  • Dissolving:

    • Place the beaker with the appropriate volume of solvent on a stir plate inside the fume hood.

    • Add the stir bar to the solvent.

    • Carefully add the weighed this compound to the solvent.

    • Activate the stir plate to facilitate dissolution.

    • Cover the beaker with a watch glass or paraffin film to minimize evaporation and prevent splashing.

  • Post-Procedure:

    • Upon complete dissolution, clearly label the container with the chemical name, concentration, date of preparation, and your initials.

    • Thoroughly clean all equipment used.

Disposal Plan

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.

  • Solid Waste: All contaminated solid materials, such as gloves, weigh paper, and paper towels, must be collected in a designated and clearly labeled solid waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled liquid waste container. It is crucial not to mix this waste with incompatible chemicals. Follow all local and institutional regulations for hazardous waste disposal.

Visualized Workflow

The following diagram illustrates the logical relationship for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Check Fume Hood Check Fume Hood Gather Materials Gather Materials Check Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Dissolve in Solvent Dissolve in Solvent Weigh Chemical->Dissolve in Solvent Label Solution Label Solution Dissolve in Solvent->Label Solution Segregate Solid Waste Segregate Solid Waste Label Solution->Segregate Solid Waste Segregate Liquid Waste Segregate Liquid Waste Label Solution->Segregate Liquid Waste Dispose per Regulations Dispose per Regulations Segregate Solid Waste->Dispose per Regulations Segregate Liquid Waste->Dispose per Regulations

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Retrosynthesis Analysis

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2-(Thiophen-2-yl)benzaldehyde
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2-(Thiophen-2-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.